2-((Difluoromethyl)sulfonyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-6(8)12(10,11)5-3-1-2-4-9-5/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNSTAWTLXCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673044 | |
| Record name | 2-(Difluoromethanesulfonyl)pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219454-89-3 | |
| Record name | 2-(Difluoromethanesulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-difluoromethanesulfonylpyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Advent and Application of 2-((Difluoromethyl)sulfonyl)pyridine: A Comprehensive Technical Guide
for Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Within the diverse landscape of fluorinated moieties, the difluoromethyl group (CF2H) holds a special significance due to its unique electronic properties and its ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities. This technical guide provides an in-depth exploration of 2-((difluoromethyl)sulfonyl)pyridine, a pivotal reagent that has significantly advanced the synthesis of difluoromethylated compounds.
Discovery and Significance
This compound, also known as difluoromethyl 2-pyridyl sulfone or "Hu's Reagent," was first reported in 2010 by the research group of Jinbo Hu.[1][2] Its discovery marked a significant breakthrough in the field of organofluorine chemistry, providing a stable, crystalline, and highly efficient reagent for the synthesis of gem-difluoroalkenes from aldehydes and ketones.[1][3] This reaction, a modification of the Julia-Kocienski olefination, offers a practical and broadly applicable one-step method that circumvents the need for harsh or toxic reagents often required by previous methods.[3][4] The 2-pyridyl group is crucial for the reagent's reactivity, enhancing the nucleophilicity of the corresponding difluoromethyl anion and facilitating the subsequent elimination steps.[3][5]
The importance of this compound lies in its ability to introduce the gem-difluoroalkene moiety, a valuable pharmacophore and a versatile synthetic intermediate.[6] Gem-difluoroalkenes are known bioisosteres of the carbonyl group and are key components in the design of enzyme inhibitors and other biologically active molecules.[6]
Synthesis of this compound
The preparation of this compound is a two-step process starting from commercially available pyridine-2-thiol.[6] The first step involves the difluoromethylation of the thiol to form 2-((difluoromethyl)thio)pyridine, followed by oxidation to the desired sulfone.
Experimental Protocol: Synthesis of this compound[6]
Step 1: Synthesis of 2-((Difluoromethyl)thio)pyridine
-
To a solution of pyridine-2-thiol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), a base (e.g., sodium hydride) is added at 0 °C.
-
A difluorocarbene precursor, such as chlorodifluoromethane (CHClF2) or bromodifluoromethylphosphonium bromide, is then introduced to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-((difluoromethyl)thio)pyridine.
Step 2: Synthesis of this compound
-
The 2-((difluoromethyl)thio)pyridine (1 equivalent) is dissolved in a suitable solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3).
-
An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2-3 equivalents), is added portion-wise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is completely consumed (monitored by TLC).
-
The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The resulting solid is purified by recrystallization or column chromatography to yield this compound as a white crystalline solid.[3]
Diagram of the Synthetic Workflow:
Caption: Synthetic route to this compound.
Application in gem-Difluoroolefination
The primary application of this compound is in the Julia-Kocienski-type olefination of aldehydes and ketones to produce gem-difluoroalkenes.[3] This reaction proceeds under basic conditions and exhibits a broad substrate scope with high yields.[3][7]
Experimental Protocol: gem-Difluoroolefination of an Aldehyde[7]
-
To a solution of this compound (1.0 equivalent) and an aldehyde (1.2 equivalents) in anhydrous dimethylformamide (DMF) at -50 °C under a nitrogen atmosphere, a solution of potassium tert-butoxide (t-BuOK) (1.8 equivalents) in DMF is added dropwise.
-
The reaction mixture is allowed to warm to -40 °C over 15 minutes.
-
The reaction is then quenched by the addition of 3 N HCl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding gem-difluoroalkene.
Quantitative Data: Substrate Scope and Yields
The gem-difluoroolefination reaction using this compound has been successfully applied to a wide range of aldehydes and ketones, as summarized in the table below.[7][8]
| Entry | Substrate (Aldehyde/Ketone) | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 |
| 2 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 85 |
| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 82 |
| 4 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 90 |
| 5 | Cinnamaldehyde | (E)-1-(2,2-Difluorovinyl)-3-phenylprop-1-ene | 78 |
| 6 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 75 |
| 7 | Acetophenone | 1-(2,2-Difluorovinyl)-1-phenylethane | 88 |
| 8 | Benzophenone | 1,1'-(2,2-Difluorovinylidene)bis(benzene) | 71 |
| 9 | 4-Phenylcyclohexanone | 4-Phenyl-1-(difluoromethylene)cyclohexane | 84 |
Reaction Mechanism
The reaction proceeds through a proposed Julia-Kocienski mechanism.[3] The base deprotonates the this compound, which then undergoes a nucleophilic addition to the carbonyl compound. This is followed by an intramolecular rearrangement (Smiles rearrangement) to form a stable sulfinate intermediate, which then eliminates sulfur dioxide and 2-pyridone to yield the gem-difluoroalkene.
Diagram of the Reaction Mechanism:
Caption: Proposed mechanism for the gem-difluoroolefination reaction.
Biological Relevance of Difluoromethylated Compounds
While this compound is primarily a synthetic tool, the compounds synthesized using this reagent have significant potential in drug discovery. The difluoromethyl group can enhance metabolic stability, increase lipophilicity, and act as a hydrogen bond donor, thereby improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[4] For example, 1,1-difluorinated sulfonamides, which can be accessed through multi-step syntheses involving intermediates derived from this reagent's chemistry, have shown improved anti-inflammatory activity and enzyme inhibitory potency compared to their non-fluorinated analogs.[5] The ability to readily synthesize gem-difluoroalkenes opens avenues for the creation of novel compounds for screening in various therapeutic areas.
Conclusion
This compound has established itself as an indispensable reagent in modern organofluorine chemistry. Its stability, ease of handling, and high efficiency in the gem-difluoroolefination of a wide range of carbonyl compounds have made it a preferred choice for the synthesis of valuable gem-difluoroalkenes. This technical guide has provided a comprehensive overview of its discovery, synthesis, and application, offering researchers and drug development professionals the necessary information to leverage this powerful tool in their synthetic endeavors and in the quest for novel therapeutic agents.
References
- 1. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Difluoromethyl 2-pyridyl sulfone: a versatile carbonyl gem-difluoroolefination reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. books.rsc.org [books.rsc.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to Hu Reagents: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and reaction mechanisms of two prominent "Hu Reagents" developed by the research group of Professor Jinbo Hu. These reagents, S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine and difluoromethyl 2-pyridyl sulfone, have emerged as powerful tools in synthetic chemistry, particularly for the introduction of the difluoromethyl group—a moiety of significant interest in the design of novel pharmaceuticals and agrochemicals.
Difluoromethyl 2-Pyridyl Sulfone: A Gateway to Gem-Difluoroolefins
Difluoromethyl 2-pyridyl sulfone is a highly effective reagent for the gem-difluoroolefination of aldehydes and ketones, proceeding via a Julia-Kocienski-type reaction. This transformation is pivotal for the synthesis of difluoroalkenes, which are valuable intermediates in organic synthesis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of difluoromethyl 2-pyridyl sulfone is presented in the table below. The reagent is a stable, crystalline solid, facilitating its handling and storage.[2][3]
| Property | Value | Reference |
| CAS Number | 1219454-89-3 | [3] |
| Molecular Formula | C₆H₅F₂NO₂S | [3] |
| Molecular Weight | 193.17 g/mol | [3] |
| Melting Point | 44-49 °C | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility (Water) | 3.9 g/L (at 25 °C) | |
| pKa (Predicted) | -2.60 ± 0.19 |
Experimental Protocol: Gem-Difluoroolefination of Aldehydes and Ketones
The following is a typical experimental procedure for the gem-difluoroolefination of a carbonyl compound using difluoromethyl 2-pyridyl sulfone.
Materials:
-
Difluoromethyl 2-pyridyl sulfone
-
Aldehyde or ketone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-dimethylformamide (DMF)
-
3 M Hydrochloric acid (HCl)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the carbonyl compound (1.2 equivalents) and difluoromethyl 2-pyridyl sulfone (1.0 equivalent) in anhydrous DMF, cooled to -50 °C under an inert atmosphere, is added a solution of t-BuOK (1.8 equivalents) in DMF dropwise.
-
The reaction mixture is allowed to warm to -40 °C and stirred for 15 minutes.
-
The reaction is quenched by the addition of 3 M HCl at -40 °C.
-
The mixture is then warmed to room temperature, and the product is extracted with a suitable organic solvent.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired gem-difluoroalkene.
Signaling Pathway: Julia-Kocienski Reaction Mechanism
The reaction proceeds through a well-established Julia-Kocienski mechanism. The key steps involve the formation of a carbanion, nucleophilic attack on the carbonyl, a Smiles rearrangement, and subsequent elimination to yield the alkene.
S-(Difluoromethyl)-S-phenyl-N-tosylsulfoximine: A Versatile Difluoromethylating Agent
S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine is a valuable reagent for the electrophilic and radical difluoromethylation of a variety of nucleophiles, including thiols, amines, and carbanions. This reagent offers a convenient method for the direct introduction of the CF₂H group.
Physicochemical Properties
Detailed experimental data for all physicochemical properties of S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine are not widely available in the public domain. However, the following information has been compiled from available sources.
| Property | Value | Reference |
| CAS Number | 1097192-99-8 | |
| Molecular Formula | C₁₄H₁₃F₂NO₃S₂ | |
| Molecular Weight | 345.38 g/mol | |
| Appearance | Solid (presumed) | |
| Melting Point | Not available (A similar non-fluorinated analog, (R)-(-)-S-Methyl-S-phenylsulfoximine, has a melting point of 29-31 °C) | |
| Solubility | Not available | |
| Thermal Stability | DSC and TGA analyses of a similar sulfoximine-based reagent suggest good thermal stability under typical reaction conditions. |
Experimental Protocol: Synthesis of S-(Difluoromethyl)-S-phenyl-N-tosylsulfoximine
The synthesis of this reagent is typically achieved through a copper-catalyzed nitrene transfer reaction.
Materials:
-
S-(Difluoromethyl)phenyl sulfoxide
-
[N-(p-Tolylsulfonyl)imino]phenyliodinane (TsN=IPh)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of S-(difluoromethyl)phenyl sulfoxide (1.0 equivalent) and [N-(p-tolylsulfonyl)imino]phenyliodinane (1.2 equivalents) in anhydrous DCM under an inert atmosphere, is added a catalytic amount of Cu(OTf)₂ (e.g., 5 mol%).
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or NMR).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine.
Signaling Pathway: Difluorocarbene Generation
The difluoromethylation reactions using this reagent are proposed to proceed through the in-situ generation of difluorocarbene.
Conclusion
The Hu Reagents, difluoromethyl 2-pyridyl sulfone and S-(difluoromethyl)-S-phenyl-N-tosylsulfoximine, represent significant advancements in the field of fluorine chemistry. Their distinct reactivity profiles provide synthetic chemists with versatile and efficient methods for the introduction of the difluoromethyl group and the synthesis of gem-difluoroolefins. This guide serves as a foundational resource for researchers and professionals in drug discovery and development, enabling the effective application of these powerful synthetic tools. Further research into the physicochemical properties and reaction scope of these reagents will undoubtedly continue to expand their utility in the synthesis of complex and biologically active molecules.
References
Spectroscopic and Methodological Profile of 2-((Difluoromethyl)sulfonyl)pyridine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 2-((Difluoromethyl)sulfonyl)pyridine, also known as difluoromethyl 2-pyridyl sulfone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a centralized resource for the compound's characterization and the methodologies for its analysis.
Core Spectroscopic Data
The following tables summarize the quantitative ¹H and ¹⁹F NMR spectroscopic data for this compound, as characterized in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.78 | d | 4.7 | 1H | Pyridine H6 |
| 8.12 | d | 7.9 | 1H | Pyridine H3 |
| 8.01 | td | 7.8, 1.8 | 1H | Pyridine H4 |
| 7.65 | ddd | 7.6, 4.8, 1.0 | 1H | Pyridine H5 |
| 6.64 | t | 52.8 | 1H | SO₂CHF₂ |
Table 2: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -112.4 | d | 52.8 | SO₂CF ₂ |
Experimental Protocols
The NMR spectra were acquired according to the following general procedure.
Instrumentation: NMR spectra were recorded on a 400 MHz spectrometer.
Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy: Proton NMR spectra were acquired at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).
¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra were acquired at a frequency of 376 MHz. Chemical shifts are reported in parts per million (ppm) relative to CFCl₃ as an external standard (δ 0.0).
Synthesis and Characterization Workflow
The synthesis of this compound involves a two-step process starting from 2-mercaptopyridine. The subsequent characterization relies on standard spectroscopic techniques.
Mass Spectrometry of 2-((Difluoromethyl)sulfonyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-((Difluoromethyl)sulfonyl)pyridine, a compound of interest in medicinal chemistry and drug development. This document outlines the expected fragmentation patterns under electron ionization, detailed experimental protocols for its analysis, and visual representations of key processes to facilitate a deeper understanding.
Compound Profile
This compound, also known as Difluoromethyl 2-pyridyl sulfone or Hu Reagent, is an organic compound with significant applications in synthetic chemistry. A summary of its key chemical properties is presented in Table 1.
| Property | Value |
| Chemical Formula | C₆H₅F₂NO₂S |
| Molecular Weight | 193.17 g/mol [1] |
| CAS Number | 1219454-89-3 |
| Synonyms | Difluoromethyl 2-pyridyl sulfone, Hu Reagent, 2-PySO₂CF₂H |
| Physical Form | Solid |
Mass Spectrometry Analysis: Predicted Fragmentation
While a publicly available experimental mass spectrum for this compound is not readily found, a detailed fragmentation pathway can be predicted based on the principles of electron ionization (EI) mass spectrometry and the known behavior of related chemical structures, such as aromatic sulfones, pyridines, and fluorinated compounds. Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[2]
The proposed fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺˙) at m/z 193. The subsequent fragmentation is expected to proceed through several key pathways involving the cleavage of the C-S and S-N bonds, as well as rearrangements.
A diagram illustrating the predicted electron ionization fragmentation pathway is provided below.
References
An In-depth Technical Guide to the Reactivity and Stability of 2-((Difluoromethyl)sulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-((Difluoromethyl)sulfonyl)pyridine, also known as difluoromethyl 2-pyridyl sulfone, is a highly valuable and versatile reagent in modern organic synthesis, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its reactivity, stability, and applications. Renowned for its efficacy as a gem-difluoroolefination agent, this compound offers a straightforward and efficient method for the synthesis of gem-difluoroalkenes from aldehydes and ketones.[1][2][3] As a stable, crystalline solid, it is easy to handle and store, making it a practical choice for various synthetic applications.[2][4] The incorporation of the difluoromethyl group is of significant interest in drug discovery, as this moiety can serve as a bioisostere for a methyl or hydroxyl group, often leading to improved metabolic stability and binding affinity of drug candidates.[5] This document details the known reactivity profiles, stability characteristics, and established experimental protocols, providing researchers with a thorough understanding of this important synthetic tool.
Core Properties of this compound
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₆H₅F₂NO₂S | [6] |
| Molecular Weight | 193.17 g/mol | [6] |
| Appearance | Colorless crystals | [4] |
| CAS Number | 1219454-89-3 | [6] |
| Melting Point | 44-49 °C | [7] |
Stability Profile
This compound is recognized for its notable stability under standard laboratory conditions. It is a crystalline solid that can be stored for over two years when exposed to air and moisture without significant degradation.[4] This shelf-stability makes it a convenient and reliable reagent for routine use in organic synthesis.
While specific quantitative data on its degradation kinetics under various pH and thermal conditions are not extensively documented in publicly available literature, the general stability of organofluorine compounds is attributed to the high bond dissociation energy of the carbon-fluorine bond.[4][8] The intermediate sulfinate salt, formed during its reaction with carbonyls, is reported to be relatively stable under basic conditions but readily decomposes upon protonation.[1][3]
Reactivity Profile and Synthetic Applications
The primary and most well-documented application of this compound is as a superior reagent for the gem-difluoroolefination of aldehydes and ketones through a Julia-Kocienski-type reaction.[1][2][3][4] This transformation is highly efficient and proceeds under mild conditions, offering significant advantages over other methods that may require toxic reagents or harsh conditions.[2]
Gem-Difluoroolefination of Carbonyls
The reaction with aldehydes and ketones provides access to gem-difluoroalkenes, which are important structural motifs in medicinal chemistry, acting as bioisosteres for the carbonyl group.[1] The reaction demonstrates broad substrate scope and generally provides high yields.
Table 1: Selected Yields for the Gem-Difluoroolefination Reaction
| Carbonyl Substrate | Product Yield (%) | Reference |
| 2-Naphthaldehyde | 92 | [1][3] |
| 4-Methoxybenzaldehyde | 86 | [3] |
| 4-Nitrobenzaldehyde | 85 | [3] |
| Cyclohexanecarbaldehyde | 71 | [3] |
| 4'-Phenylacetophenone | 82 | [3] |
| Intermediate for Thrombin Inhibitor SSR182289A | 84 | [2][3] |
Other Reported Reactivities
Beyond its primary role in olefination, this compound also participates in other nucleophilic reactions. It has been utilized in nucleophilic difluoro(sulfonato)methylation, further expanding its synthetic utility.[4][9] The reactivity of the sulfonyl group suggests potential for reactions with other nucleophiles, such as amines and thiols, to form sulfonamides and thioethers, respectively, although specific quantitative data for these reactions are limited.[5][6]
Role in Drug Discovery and Medicinal Chemistry
The introduction of fluorine-containing moieties is a well-established strategy in drug design to enhance the pharmacokinetic and pharmacodynamic properties of molecules.[3][4][8] The this compound reagent serves as a valuable tool in this context by enabling the incorporation of the difluoromethyl group.
-
Bioisosterism: The difluoromethyl group (CF₂H) can act as a bioisostere of a methyl (CH₃) or hydroxyl (OH) group. This substitution can modulate a molecule's lipophilicity, conformation, and metabolic stability.[5] The gem-difluorovinyl group installed via the olefination reaction is a known bioisostere for a carbonyl group.[1]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.[3][8]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets, potentially increasing binding affinity and potency.[5]
While this compound itself is not reported to have direct biological activity against specific signaling pathways, its derivatives and the products of its reactions are of significant interest. For instance, a related sulfoximine has been used in the synthesis of chiral α,α-difluorinated sulfonamides, which are considered potent pharmacophores with enhanced anti-inflammatory and enzyme inhibitory activity.[8][10]
Experimental Protocols
Synthesis of this compound
The reagent can be prepared from pyridine-2-thiol in a two-step procedure. The first step involves the formation of difluoromethyl 2-pyridyl sulfide using a difluorocarbene precursor, followed by oxidation to the desired sulfone.[4]
Caption: Synthetic workflow for this compound.
General Protocol for Gem-Difluoroolefination
The following is a typical experimental procedure for the reaction of this compound with a carbonyl compound.
-
To a solution of the carbonyl compound (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at -50 °C, a solution of potassium tert-butoxide (t-BuOK, 1.8 equivalents) in DMF is added dropwise.
-
The reaction mixture is allowed to warm to -40 °C and stirred for 15 minutes.
-
The reaction is quenched by the addition of 3 M HCl at -40 °C.
-
The mixture is extracted with an appropriate organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired gem-difluoroalkene.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
The Versatile Reactivity of 2-((Difluoromethyl)sulfonyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Difluoromethyl)sulfonyl)pyridine, often referred to as Hu's reagent, has emerged as a powerful and versatile tool in modern organic synthesis. Its unique electronic properties, stemming from the presence of the electron-withdrawing difluoromethylsulfonyl group attached to a pyridine ring, enable a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in several key organic reactions, offering valuable insights for researchers in drug discovery and development. The strategic introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability of drug candidates. This guide will delve into the mechanistic underpinnings of gem-difluoroolefination, nickel-catalyzed cross-coupling reactions, and nucleophilic difluoro(sulfonato)methylation, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Reactions and Mechanisms of Action
Gem-Difluoroolefination of Carbonyl Compounds via Julia-Kocienski Olefination
One of the most prominent applications of this compound is in the gem-difluoroolefination of aldehydes and ketones.[1][2][3] This transformation proceeds through a modified Julia-Kocienski reaction, offering a practical and efficient one-step method to introduce the valuable gem-difluoroalkene functionality, a well-known bioisostere of the carbonyl group.[1] The reaction is characterized by its broad substrate scope, accommodating a variety of functional groups, and consistently delivering good to excellent yields.[2]
Mechanism of Action:
The reaction is initiated by the deprotonation of this compound by a strong base, such as potassium tert-butoxide (t-BuOK), to generate a difluoromethyl carbanion. This nucleophilic species then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. A subsequent intramolecular rearrangement, known as a Smiles rearrangement, leads to the formation of a relatively stable sulfinate intermediate.[1] This intermediate can be observed by 19F NMR and has been successfully trapped, providing strong evidence for the proposed mechanism.[1][2] Upon acidic workup, the sulfinate intermediate readily eliminates sulfur dioxide and 2-pyridone to furnish the desired gem-difluoroalkene product.[1]
Experimental Protocol: General Procedure for Gem-Difluoroolefination
To a solution of the carbonyl compound (1.2 equiv.) and this compound (1.0 equiv.) in anhydrous DMF at -50 °C under a nitrogen atmosphere is slowly added a solution of t-BuOK (1.8 equiv.) in DMF. The reaction mixture is stirred and allowed to warm to -40 °C over 15 minutes. The reaction is then quenched by the addition of 3 N HCl. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the corresponding gem-difluoroalkene.
Quantitative Data: Substrate Scope of Gem-Difluoroolefination
The gem-difluoroolefination reaction using this compound has been successfully applied to a wide range of aldehydes and ketones, as summarized in the table below.
| Entry | Carbonyl Substrate | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 |
| 2 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 82 |
| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 78 |
| 4 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 92 |
| 5 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 75 |
| 6 | Acetophenone | (1,1-Difluoroprop-1-en-2-yl)benzene | 85 |
| 7 | Cyclohexanone | (Difluoromethylene)cyclohexane | 80 |
Yields are isolated yields as reported in the literature.
Logical Relationship Diagram: Julia-Kocienski Olefination
Caption: The Julia-Kocienski reaction mechanism for gem-difluoroolefination.
Nickel-Catalyzed Cross-Coupling Reactions
This compound also serves as a versatile coupling partner in nickel-catalyzed reductive cross-coupling reactions, enabling the formation of C(sp2)-C(sp2) and C(sp2)-C(sp3) bonds. These reactions provide a powerful means to synthesize biaryls and difluoromethylated arenes under mild conditions, avoiding the need for pre-formed organometallic reagents.
In the presence of a suitable nickel catalyst and a phosphine ligand, this compound can undergo selective C(sp2)-S bond cleavage, acting as a 2-pyridyl source for the synthesis of biaryls from aryl iodides.
Mechanism of Action:
The catalytic cycle is proposed to initiate with the reduction of a Ni(II) precursor to a catalytically active Ni(0) species by a reducing agent, such as zinc powder. Oxidative addition of the aryl iodide to the Ni(0) complex forms an arylnickel(II) intermediate. Subsequently, a second oxidative addition of this compound occurs with selective cleavage of the C(sp2)-S bond, leading to a Ni(IV) intermediate. Reductive elimination from this intermediate furnishes the desired biaryl product and regenerates the Ni(II) catalyst.
Experimental Protocol: General Procedure for 2-Pyridination
A mixture of the aryl iodide (1.0 equiv.), this compound (1.5 equiv.), NiCl2 (10 mol%), a phosphine ligand (e.g., dppp, 10 mol%), and zinc powder (2.0 equiv.) in anhydrous DMF is heated at 80 °C under a nitrogen atmosphere. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data: Substrate Scope of 2-Pyridination
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 4-Methyl-2-phenylpyridine | 82 |
| 2 | 1-Iodo-4-methoxybenzene | 4-Methoxy-2-phenylpyridine | 75 |
| 3 | 1-Iodo-4-fluorobenzene | 4-Fluoro-2-phenylpyridine | 78 |
| 4 | 2-Iodonaphthalene | 2-(Naphthalen-2-yl)pyridine | 85 |
Yields are isolated yields as reported in the literature.
By employing a tridentate terpyridine ligand, the selectivity of the nickel-catalyzed cross-coupling can be switched to favor C(sp3)-S bond cleavage, enabling the difluoromethylation of aryl iodides.[4]
Mechanism of Action:
The mechanism is believed to proceed through a similar catalytic cycle involving a Ni(0) active species. However, the use of a terpyridine ligand promotes the selective oxidative addition of the C(sp3)-S bond of this compound to the arylnickel(II) intermediate, forming a different Ni(IV) species. Reductive elimination then affords the difluoromethylated arene.
Experimental Protocol: General Procedure for Difluoromethylation [4]
A mixture of the aryl iodide (1.0 equiv.), this compound (1.5 equiv.), Ni(OTf)2 (5 mol%), terpyridine (5 mol%), and zinc powder (2.0 equiv.) in anhydrous DMF is heated at 80 °C for 16 hours under a nitrogen atmosphere. The workup and purification procedure is similar to that for the 2-pyridination reaction.
Quantitative Data: Substrate Scope of Difluoromethylation
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodotoluene | 1-(Difluoromethyl)-4-methylbenzene | 68 |
| 2 | 1-Iodo-4-methoxybenzene | 1-(Difluoromethyl)-4-methoxybenzene | 65 |
| 3 | 1-Iodo-4-(tert-butyl)benzene | 1-(tert-Butyl)-4-(difluoromethyl)benzene | 72 |
| 4 | 1-Iodonaphthalene | 1-(Difluoromethyl)naphthalene | 70 |
Yields are isolated yields as reported in the literature.[4]
Experimental Workflow: Ligand-Controlled Nickel-Catalyzed Cross-Coupling
Caption: Ligand-dependent selectivity in the nickel-catalyzed reactions.
Nucleophilic Difluoro(sulfonato)methylation
This compound can also be utilized as a precursor for the nucleophilic difluoro(sulfonato)methylation of alcohols and N-sulfinyl imines, leading to the formation of valuable difluorinated sulfonates.[5]
Mechanism of Action:
The reaction is thought to proceed via the in situ generation of a difluorosulfene intermediate (CF2=SO2) upon treatment of this compound with a suitable base. This highly reactive intermediate is then trapped by a nucleophile, such as an alcohol or an imine, to afford the corresponding difluoromethylsulfonate.
Experimental Protocol: General Procedure for Nucleophilic Difluoro(sulfonato)methylation
Detailed experimental protocols for this specific reaction are not yet widely available in the public domain and represent an area of ongoing research.
Quantitative Data:
Comprehensive substrate scope and yield data for this transformation are currently limited.
Conclusion
This compound has proven to be a remarkably versatile reagent in organic synthesis, facilitating a range of important transformations. Its ability to act as a precursor for gem-difluoroolefination, a partner in nickel-catalyzed cross-coupling reactions with tunable selectivity, and a source for nucleophilic difluoro(sulfonato)methylation highlights its significance in the synthesis of fluorinated molecules. The mechanistic understanding of these reactions, as outlined in this guide, provides a solid foundation for researchers to harness the full potential of this reagent in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration into the reactivity of this compound is anticipated to unveil even more innovative synthetic methodologies.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 4. From difluoromethyl 2-pyridyl sulfone to difluorinated sulfonates: a protocol for nucleophilic difluoro(sulfonato)methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Navigating the Synthesis and Application of 2-((Difluoromethyl)sulfonyl)pyridine: A Technical Guide to Safe Handling, Storage, and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Difluoromethyl)sulfonyl)pyridine has emerged as a valuable reagent in medicinal chemistry and drug discovery, primarily utilized for the introduction of the difluoromethyl group, a key structural motif in many modern pharmaceuticals. Its stability as a crystalline solid simplifies its handling compared to many other fluorinating agents. This guide provides a comprehensive overview of the safety, handling, and storage considerations for this compound, alongside a detailed experimental protocol for its use and a conceptual workflow for its synthesis, ensuring its effective and safe implementation in the laboratory.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is fundamental to its safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₅F₂NO₂S |
| Molecular Weight | 193.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in many common organic solvents. |
| Stability | Stable crystalline solid, making it easy to handle.[1] |
Safety and Hazard Information
General Safety Precautions:
-
Engineering Controls: All manipulations should be carried out in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the reagent and ensure the safety of laboratory personnel.
Handling:
-
As a crystalline solid, this compound is relatively easy to handle.[1]
-
Avoid generating dust during transfer. Use appropriate tools and techniques to minimize aerosolization.
-
In case of a spill, contain the material and clean up using an absorbent material. Dispose of the waste in a sealed container according to institutional guidelines.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: gem-Difluoroolefination of a Carbonyl Compound
The following is a detailed methodology for a typical application of this compound as a gem-difluoroolefination reagent.
Materials:
-
Aldehyde or ketone substrate
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Base (e.g., Potassium tert-butoxide, Sodium hydride)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the aldehyde or ketone substrate and this compound.
-
Solvent Addition: Add the anhydrous solvent to the flask and stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Base Addition: Slowly add the base to the reaction mixture. The rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired gem-difluoroalkene.
Synthesis Workflow
The following diagram illustrates a conceptual workflow for the laboratory preparation of this compound.
References
Methodological & Application
Synthesis of gem-difluoroalkenes from aldehydes and ketones using 2-((Difluoromethyl)sulfonyl)pyridine
Application Notes and Protocols for the Synthesis of gem-Difluoroalkenes
Utilizing 2-((Difluoromethyl)sulfonyl)pyridine as a Novel Reagent
These application notes provide a comprehensive overview and detailed protocols for the synthesis of gem-difluoroalkenes from aldehydes and ketones using this compound. This method offers a practical and efficient one-step route to a crucial class of fluorinated organic compounds.[1] The gem-difluoroalkene moiety is a valuable functional group in medicinal chemistry, often serving as a bioisostere for a carbonyl group, and is a key component in various biologically active molecules and enzyme inhibitors.[2][3][4]
The use of this compound presents a significant advancement over traditional methods, which frequently necessitate the use of toxic reagents, strictly anhydrous conditions, or multi-step procedures.[1][3] This reagent, a stable crystalline solid, facilitates a Julia-Kocienski-type olefination that demonstrates broad substrate scope and high yields.[1][3]
Reaction Principle and Mechanism
The reaction proceeds via a Julia-Kocienski olefination mechanism.[2][3] Initially, the this compound is deprotonated by a base to form a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde or ketone, leading to an alkoxide intermediate. A subsequent intramolecular rearrangement forms a relatively stable sulfinate salt. Upon protonation, this intermediate readily decomposes to yield the final gem-difluoroalkene product, sulfur dioxide, and 2-pyridone.[2][3]
The stability of the fluorinated sulfinate intermediate is a key feature of this reaction, and it has been observed by 19F NMR and trapped with methyl iodide, providing strong evidence for the proposed mechanism.[2][3][5]
Caption: Proposed reaction mechanism for the synthesis of gem-difluoroalkenes.
Experimental Protocols
General Protocol for gem-Difluoroolefination of Aldehydes and Ketones
This protocol is adapted from the work of Zhao et al. and is suitable for a wide range of aromatic and aliphatic aldehydes and ketones.[2]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Potassium tert-butoxide (t-BuOK) or Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF) (if required for solubility)
-
3 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the carbonyl compound (1.2 mmol) in anhydrous DMF (5 mL) at -50 °C, slowly add a solution of t-BuOK (1.8 mmol) in anhydrous DMF (5 mL) over 10 minutes.
-
After the addition is complete, allow the reaction mixture to warm to -40 °C over a period of 15 minutes.
-
Quench the reaction by adding 3 M HCl (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoroalkene.
Note on Substrate Solubility: For substrates with poor solubility in DMF at low temperatures, anhydrous THF can be added as a cosolvent.[3]
Protocol for gem-Difluoroolefination of Diaryl Ketones
Diaryl ketones can be challenging substrates under standard basic conditions. The following acid-promoted protocol is recommended.[6]
Procedure:
-
Follow the general protocol for the addition of the sulfone and base to the diaryl ketone.
-
After the initial reaction period, instead of quenching with aqueous acid, add a proton source such as trifluoroacetic acid (TFA) to promote a Smiles rearrangement of the intermediate.
-
Workup and purification are then carried out as described in the general protocol.
Protocol for gem-Difluoroolefination of Enolizable Aliphatic Aldehydes
To minimize undesired enolization of aliphatic aldehydes, an in situ generated amide base is employed.[6]
Materials:
-
This compound
-
Aliphatic Aldehyde
-
Tris(trimethylsilyl)amine (N(TMS)₃)
-
Cesium fluoride (CsF)
-
Anhydrous DMF
Procedure:
-
To a mixture of this compound (1.0 mmol), the aliphatic aldehyde (1.5 mmol), N(TMS)₃ (2.0 mmol), and CsF (2.0 mmol) in anhydrous DMF, stir at the appropriate temperature (optimized for the specific substrate).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup and purification as described in the general protocol.
Data Presentation
The following tables summarize the yields of gem-difluoroalkenes obtained from various aldehydes and ketones using this compound.
Table 1: gem-Difluoroolefination of Various Aldehydes
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 95 |
| 2 | 4-Nitrobenzaldehyde | 1-(2,2-Difluorovinyl)-4-nitrobenzene | 91 |
| 3 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 94 |
| 4 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 92 |
| 5 | Cinnamaldehyde | (1E,4E)-5,5-Difluoropenta-1,3-diene | 85 |
| 6 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 78 |
| 7 | Pivalaldehyde | 1,1-Difluoro-3,3-dimethylbut-1-ene | 65a |
Yields are for the isolated product. Data sourced from Zhao et al., Org. Lett. 2010, 12, 7, 1444–1447.[2] aLow yield is partially attributed to the high volatility of the product.[2]
Table 2: gem-Difluoroolefination of Various Ketones
| Entry | Ketone Substrate | Product | Yield (%) |
| 1 | 4-Methoxyacetophenone | 1-(1,1-Difluoroprop-1-en-2-yl)-4-methoxybenzene | 88 |
| 2 | Acetophenone | (1,1-Difluoroprop-1-en-2-yl)benzene | 85 |
| 3 | 4'-Chloroacetophenone | 1-Chloro-4-(1,1-difluoroprop-1-en-2-yl)benzene | 89 |
| 4 | Propiophenone | (1,1-Difluorobut-1-en-2-yl)benzene | 82 |
| 5 | Cyclohexanone | (Difluoromethylene)cyclohexane | 81 |
| 6 | Adamantan-2-one | 2-(Difluoromethylene)adamantane | 90 |
| 7 | Benzophenone | 1,1-Difluoro-2,2-diphenylethene | 75b |
Yields are for the isolated product. Data sourced from Zhao et al., Org. Lett. 2010, 12, 7, 1444–1447.[2] bReaction performed using a modified protocol for diaryl ketones.[6]
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the decision-making process for substrate selection.
Caption: General experimental workflow for gem-difluoroolefination.
Caption: Logic diagram for selecting the appropriate reaction protocol.
Applications in Drug Development
The difluoromethyl group (CF₂H) is increasingly recognized as a valuable moiety in drug design.[7] It can act as a bioisostere for hydroxyl, thiol, and amine groups, potentially forming hydrogen bonds while offering improved metabolic stability.[7] The synthesis of gem-difluoroalkenes using this compound provides a direct route to precursors for a variety of fluorinated compounds of pharmaceutical interest. For instance, this methodology has been applied to the synthesis of an intermediate for the thrombin inhibitor SSR182289A with improved yield over previous methods.[1] Furthermore, it has been used in the synthesis of a steroid C17(20)-lyase inhibitor, demonstrating its utility in complex molecule synthesis.[1] The versatility of this reagent also extends to the synthesis of 3,3-difluoropyrrolidines, which are of interest in drug discovery programs.[4] The ability to efficiently introduce the C=CF₂ group opens up new avenues for the development of novel therapeutics with enhanced pharmacological profiles.
References
- 1. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Difluoromethylation of Carbonyl Compounds with 2-((Difluoromethyl)sulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-((difluoromethyl)sulfonyl)pyridine (2-PySO₂CF₂H) in the nucleophilic difluoromethylation of carbonyl compounds. This versatile reagent offers an efficient pathway to introduce the valuable difluoromethyl group into organic molecules, a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates.
Introduction
This compound has emerged as a powerful reagent for the synthesis of difluoromethylated compounds. It serves as a precursor to a nucleophilic difluoromethyl anion equivalent, which can react with a variety of electrophiles, most notably carbonyl compounds. Depending on the reaction conditions and subsequent workup, this reagent can be employed for gem-difluoroolefination or iododifluoromethylation, yielding gem-difluoroalkenes and iododifluoromethylated carbinols, respectively. The reactions are characterized by their mild conditions, broad substrate scope, and high yields.[1][2][3]
Key Applications
-
Gem-Difluoroolefination: A one-step synthesis of gem-difluoroalkenes from aldehydes and ketones via a Julia-Kocienski-type reaction.[2][4][5] This transformation is particularly useful as the gem-difluoroalkene moiety is a known bioisostere of the carbonyl group.[4][6]
-
Iododifluoromethylation: A method to produce iododifluoromethylated carbinols, which are versatile intermediates for further synthetic transformations.[1][3][7]
Data Presentation
Table 1: Gem-Difluoroolefination of Various Carbonyl Compounds with 2-PySO₂CF₂H
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 |
| 2 | 4-Methylbenzaldehyde | 1-(2,2-Difluorovinyl)-4-methylbenzene | 88 |
| 3 | Benzaldehyde | (2,2-Difluorovinyl)benzene | 85 |
| 4 | 4-Chlorobenzaldehyde | 1-Chloro-4-(2,2-difluorovinyl)benzene | 81 |
| 5 | 4-(Trifluoromethyl)benzaldehyde | 1-(2,2-Difluorovinyl)-4-(trifluoromethyl)benzene | 75 |
| 6 | 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 92 |
| 7 | Cyclohexanecarbaldehyde | (2,2-Difluorovinyl)cyclohexane | 72 |
| 8 | Acetophenone | 1-(2,2-Difluorovinyl)-1-phenylethane | 82 |
| 9 | 4'-Methoxyacetophenone | 1-(1-(2,2-Difluorovinyl)ethyl)-4-methoxybenzene | 85 |
| 10 | Benzophenone | (2,2-Difluorovinyl)dibenzene | 78 |
Data sourced from Organic Letters, 2010, 12, 1444-1447.[2][4][5]
Table 2: Iododifluoromethylation of Various Carbonyl Compounds with 2-PySO₂CF₂H
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2-difluoro-2-iodoethanol | 90 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2-difluoro-2-iodoethanol | 85 |
| 3 | 4-Bromobenzaldehyde | 1-(4-Bromophenyl)-2,2-difluoro-2-iodoethanol | 88 |
| 4 | 2-Naphthaldehyde | 2,2-Difluoro-2-iodo-1-(naphthalen-2-yl)ethanol | 82 |
| 5 | Cinnamaldehyde | 1,1-Difluoro-1-iodo-4-phenylbut-3-en-2-ol | 75 |
| 6 | Cyclohexanone | 1-((Difluoroiodo)methyl)cyclohexan-1-ol | 80 |
| 7 | Acetophenone | 2,2-Difluoro-2-iodo-1-phenylethan-1-one | 78 |
| 8 | Propiophenone | 1-(1-Hydroxy-2,2-difluoro-2-iodoethyl)propiophenone | 76 |
Data represents typical yields as described in the literature.[1][3]
Experimental Protocols
Protocol 1: Synthesis of this compound (2-PySO₂CF₂H)
This protocol involves a two-step procedure starting from 2-mercaptopyridine.[6]
Step 1: Synthesis of 2-((Difluoromethyl)thio)pyridine A difluorocarbene precursor is reacted with pyridine-2-thiol to yield the corresponding difluoromethyl sulfide.
Step 2: Oxidation to this compound The sulfide is then oxidized to the sulfone.
Materials:
-
Pyridine-2-thiol
-
A suitable difluorocarbene precursor (e.g., CHClF₂, BrCF₂PO(OEt)₂)
-
Oxidizing agent (e.g., m-CPBA or Oxone®)
-
Appropriate solvents (e.g., DMF, CH₂Cl₂)
Procedure: Detailed procedures for the synthesis can be found in the supporting information of the primary literature and should be followed with appropriate safety precautions.
Protocol 2: General Procedure for the Gem-Difluoroolefination of Carbonyl Compounds
This protocol is adapted from the Julia-Kocienski-type reaction described in the literature.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Carbonyl compound (aldehyde or ketone, 1.2 equiv)
-
Potassium tert-butoxide (t-BuOK, 1.8 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3 M Hydrochloric acid (HCl)
-
Standard laboratory glassware for anhydrous reactions
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound and the carbonyl compound in anhydrous DMF at -50 °C under an inert atmosphere, slowly add a solution of t-BuOK in DMF.
-
Allow the reaction mixture to warm to -40 °C over a period of 15 minutes.
-
Quench the reaction by the addition of 3 M HCl.
-
Perform a standard aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluoroalkene.
Protocol 3: General Procedure for the Iododifluoromethylation of Carbonyl Compounds
This protocol involves a nucleophilic addition followed by a zinc-mediated depyridination and subsequent iodination.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Carbonyl compound (1.2 equiv)
-
Base (e.g., LiHMDS or a suitable base to deprotonate the sulfone)
-
Zinc dust (4.0 equiv)
-
Acetic acid (AcOH)
-
Methanol (CH₃OH)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Nucleophilic Addition: To a solution of this compound in an anhydrous solvent at a low temperature (e.g., -78 °C), add the base dropwise. Stir for a short period, then add the carbonyl compound. Allow the reaction to proceed until completion (monitored by TLC).
-
Depyridination and Iodination:
-
To the reaction mixture containing the (2-pyridylsulfonyl)difluoromethylated carbinol, add methanol, acetic acid, and zinc dust.
-
Stir the mixture at room temperature until the depyridination is complete.
-
Add iodine (I₂) to the reaction mixture and heat to 60 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by column chromatography to yield the iododifluoromethylated carbinol.
-
Mandatory Visualization
Caption: Proposed mechanism for the Julia-Kocienski-type gem-difluoroolefination.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 3. Nucleophilic Iododifluoromethylation of Carbonyl Compounds Using Difluoromethyl 2-Pyridyl Sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles Using 2-((Difluoromethyl)sulfonyl)pyridine as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. 2-((Difluoromethyl)sulfonyl)pyridine has emerged as a key precursor in this field, primarily serving as an efficient reagent for the gem-difluoroolefination of aldehydes and ketones. This reaction provides access to versatile gem-difluoroalkene intermediates, which can be subsequently transformed into a variety of fluorinated heterocycles. These application notes provide detailed protocols and quantitative data for the synthesis of fluorinated heterocycles, such as pyrazoles and indoles, using this compound.
Core Application: Gem-Difluoroolefination
The primary application of this compound is the conversion of carbonyl compounds to gem-difluoroalkenes through a Julia-Kocienski type olefination. This reaction is highly efficient and proceeds under mild conditions.[1]
General Workflow
The overall synthetic strategy involves a two-step process: the initial gem-difluoroolefination of a suitable carbonyl precursor, followed by the cyclization of the resulting gem-difluoroalkene to the desired fluorinated heterocycle.
References
Application of 2-((Difluoromethyl)sulfonyl)pyridine in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((Difluoromethyl)sulfonyl)pyridine, also known as the Hu Reagent, has emerged as a powerful and versatile tool in medicinal chemistry and drug discovery. Its primary application lies in the efficient synthesis of gem-difluoroalkenes from aldehydes and ketones through a Julia-Kocienski-type olefination reaction. The introduction of the gem-difluoroalkene moiety, a key bioisostere of the carbonyl group, into organic molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile. This document provides detailed application notes and protocols for the use of this compound in the synthesis of various biologically active compounds.
Core Applications in Medicinal Chemistry
The principal utility of this compound is the one-step deoxygenative gem-difluoroolefination of carbonyl compounds. This reaction is prized for its operational simplicity, broad substrate scope, and the stability of the reagent, which is a crystalline solid that is easy to handle.[1] The reaction proceeds under mild conditions and often provides high yields, making it a superior alternative to traditional multi-step or less efficient methods.[1]
Key applications include the synthesis of:
-
Enzyme Inhibitors: The gem-difluoroalkene group can act as a transition-state mimic, leading to potent enzyme inhibition. This has been successfully applied to the synthesis of inhibitors for enzymes such as thrombin and steroid C17(20)-lyase.
-
Antibacterial Agents: Incorporation of the gem-difluoroalkene moiety into β-lactam scaffolds has yielded compounds with promising antibacterial activity.
-
Kinase Inhibitors: The difluoromethyl group is a feature in some kinase inhibitors, where it can contribute to improved potency and pharmacokinetic properties.
Application 1: Synthesis of a Thrombin Inhibitor Intermediate
Thrombin is a serine protease that plays a crucial role in the blood coagulation cascade.[2][3][4] Its inhibition is a key therapeutic strategy for the prevention and treatment of thrombosis.[5] this compound has been utilized in the synthesis of an intermediate for the potent and orally active thrombin inhibitor, SSR182289A.[1][5]
Signaling Pathway: Blood Coagulation Cascade
Caption: Inhibition of the coagulation cascade by a direct thrombin inhibitor.
Quantitative Data
| Compound | Target | IC50 / Ki | Reference |
| SSR182289A | Thrombin | Ki = 0.8 nM | [5] |
Experimental Protocol: Synthesis of a gem-Difluoroalkene Intermediate
This protocol describes the gem-difluoroolefination of an aldehyde precursor to an intermediate of SSR182289A.
Materials:
-
Aldehyde precursor
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve the aldehyde precursor (1.2 equiv.) and this compound (1.0 equiv.) in anhydrous DMF.
-
Cool the solution to -50 °C in a dry ice/acetone bath.
-
Slowly add a solution of t-BuOK (1.8 equiv.) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to -40 °C and stir for 15 minutes.
-
Quench the reaction by the slow addition of 3 M HCl at -40 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired gem-difluoroalkene.
Note: The use of this compound resulted in an 84% yield for this intermediate, which was superior to previously reported methods (61% yield).[1]
Application 2: Synthesis of a Steroid C17(20)-Lyase Inhibitor
Steroid C17(20)-lyase (a function of the CYP17A1 enzyme) is a critical enzyme in the biosynthesis of androgens.[6][7] Its inhibition is a therapeutic target for the treatment of prostate cancer. This compound has been used to synthesize 21,21-difluoro-3β-hydroxy-20-methylpregna-5,20-diene, a potential inhibitor of this enzyme.[8]
Signaling Pathway: Steroidogenesis
Caption: Inhibition of androgen synthesis via CYP17A1 (17,20-lyase) inhibition.
Quantitative Data
| Compound | Target | Activity | Reference |
| 21,21-difluoro-3β-hydroxy-20-methylpregna-5,20-diene | Steroid C17(20)-lyase | Moderately potent, time-dependent inhibitor | [8] |
Experimental Protocol: Synthesis of a Steroidal gem-Difluoroalkene
This protocol outlines the synthesis of a potential steroid C17(20)-lyase inhibitor from a steroidal ketone.
Materials:
-
Steroidal ketone precursor (e.g., pregnenolone)
-
This compound
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexamethylphosphoramide (HMPA)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the steroidal ketone (1.0 equiv.) and this compound (1.2 equiv.) in anhydrous THF.
-
Add HMPA (2.0 equiv.) to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LiHMDS (1.5 equiv.) in THF to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired gem-difluoroalkene steroid.
Application 3: Synthesis of Antibacterial gem-Difluoroalkene β-Lactams
The β-lactam ring is a cornerstone of many antibiotics. The incorporation of a gem-difluoroalkene moiety into the β-lactam structure has been explored as a strategy to develop new antibacterial agents. These compounds can act as inhibitors of β-lactamases, enzymes that confer bacterial resistance to conventional β-lactam antibiotics.[9]
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of antibacterial β-lactams.
Quantitative Data
| Compound Class | Target | Activity | Reference |
| gem-Difluoroalkene β-lactams | Bacterial β-lactamases | Inhibition up to 46.4% | [9] |
| gem-Difluoroalkene β-lactams | E. coli, S. aureus (MRSA), B. subtilis | Inhibition zones of 4-5 mm | [10] |
Experimental Protocol: General Procedure for gem-Difluoroolefination of a β-Lactam Ketone
Materials:
-
β-Lactam ketone precursor
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3 M Hydrochloric acid (HCl)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the β-lactam ketone (1.0 equiv.) and this compound (1.5 equiv.) in anhydrous DMF at -50 °C, add a solution of t-BuOK (2.0 equiv.) in DMF dropwise.
-
Stir the reaction mixture at -40 °C for 30 minutes.
-
Quench the reaction with 3 M HCl.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to afford the gem-difluoroalkene β-lactam.
Conclusion
This compound is a highly effective and practical reagent for the synthesis of gem-difluoroalkenes, which are valuable structural motifs in medicinal chemistry. Its application has enabled the efficient synthesis of intermediates for potent enzyme inhibitors and novel antibacterial compounds. The protocols and data presented herein provide a foundation for researchers to explore the use of this reagent in the discovery and development of new therapeutic agents.
References
- 1. Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]
- 5. Steroidogenic Cytochrome P450 17A1 Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP17A1 - Wikipedia [en.wikipedia.org]
- 7. CYP17A1 cytochrome P450 family 17 subfamily A member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Synthesis of 21,21-difluoro-3 beta-hydroxy-20-methylpregna-5,20-diene and 5,16,20-triene as potential inhibitors of steroid C17(20) lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of 2-((Difluoromethyl)sulfonyl)pyridine in the Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into complex molecules can profoundly alter their biological properties, offering a powerful tool in drug discovery and development. The gem-difluoroolefin moiety (C=CF2), in particular, is a valuable functional group that can serve as a bioisosteric replacement for carbonyl groups, enhancing metabolic stability and modulating electronic properties.[1] 2-((Difluoromethyl)sulfonyl)pyridine has emerged as a highly effective and versatile reagent for the synthesis of gem-difluoroalkenes from aldehydes and ketones through a Julia-Kocienski-type olefination.[2][3] This reagent offers a practical and efficient one-step method, often under mild conditions, making it an attractive choice for complex molecule synthesis.[4]
These application notes provide a comprehensive overview of the use of this compound in organic synthesis, with a focus on its application in the construction of complex natural products and bioactive molecules. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Mechanism of Action: The Julia-Kocienski Olefination
The reaction of this compound with carbonyl compounds proceeds via a modified Julia-Kocienski olefination mechanism. The key steps are outlined below:
-
Deprotonation: In the presence of a suitable base, the acidic proton of the difluoromethyl group is abstracted to generate a nucleophilic carbanion.
-
Nucleophilic Addition: The resulting carbanion adds to the carbonyl group of an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.
-
Smiles Rearrangement: This intermediate undergoes an intramolecular rearrangement, known as the Smiles rearrangement, to form a more stable sulfinate salt.
-
Elimination: Upon protonation, the intermediate collapses, eliminating sulfur dioxide and 2-pyridone to yield the desired gem-difluoroalkene.[3]
A key feature of this reagent is the relatively high stability of the intermediate sulfinate salt under basic conditions, which contributes to the efficiency and broad applicability of the reaction.[4]
Applications in the Synthesis of Bioactive Molecules
This compound has proven to be a valuable reagent in the synthesis of various biologically active molecules and their intermediates.
Synthesis of a Thrombin Inhibitor Intermediate
A key intermediate for the synthesis of the thrombin inhibitor SSR182289A was successfully prepared using the gem-difluoroolefination reaction with this compound. This method provided the desired product in a significantly higher yield compared to previously reported Wittig-type reactions.[4]
Synthesis of a Steroid C17(20)-lyase Inhibitor
The reagent has also been applied to the synthesis of a potential inhibitor of steroid C17(20)-lyase, a target for the treatment of prostate cancer. The gem-difluoroolefination of a steroid precursor proceeded in good yield, demonstrating the compatibility of the reaction with complex and sensitive substrates.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the gem-difluoroolefination of various aldehydes and ketones with this compound.
Table 1: Gem-Difluoroolefination of Aldehydes
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 86 |
| 2 | Benzaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 82 |
| 3 | 4-Chlorobenzaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 78 |
| 4 | 2-Naphthaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 92 |
| 5 | Cinnamaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 75 |
Table 2: Gem-Difluoroolefination of Ketones
| Entry | Ketone | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | t-BuOK | DMF | -50 to -40 | 0.25 | 71 |
| 2 | 4-Methoxyacetophenone | t-BuOK | DMF | -50 to -40 | 0.25 | 75 |
| 3 | Benzophenone | t-BuOK | DMF | -50 to -40 | 0.25 | 65 |
| 4 | Cyclohexanone | t-BuOK | DMF | -50 to -40 | 0.25 | 80 |
| 5 | Adamantanone | t-BuOK | DMF | -50 to -40 | 0.25 | 88 |
Experimental Protocols
General Procedure for the Gem-Difluoroolefination of Aldehydes and Ketones
Materials:
-
This compound
-
Aldehyde or Ketone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 equiv) and the corresponding aldehyde or ketone (1.2 equiv) in anhydrous DMF at -50 °C under an inert atmosphere (e.g., nitrogen or argon), was added a solution of t-BuOK (1.8 equiv) in anhydrous DMF dropwise.
-
The reaction mixture was stirred at -50 °C for 15 minutes and then allowed to warm to -40 °C over 15 minutes.
-
The reaction was quenched by the slow addition of 3 M HCl.
-
The mixture was extracted with ethyl acetate.
-
The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired gem-difluoroalkene.
Conclusion
This compound is a robust and highly efficient reagent for the synthesis of gem-difluoroalkenes from a wide range of aldehydes and ketones. Its operational simplicity, mild reaction conditions, and high yields make it a valuable tool in the synthesis of complex and biologically active molecules. The application of this reagent in the construction of key intermediates for drug candidates highlights its potential in medicinal chemistry and drug development. The provided protocols and data serve as a practical guide for researchers looking to incorporate the gem-difluoroolefin moiety into their target molecules.
References
- 1. Total synthesis of phorboxazole A via de novo oxazole formation: convergent total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of phorboxazole A. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Total Synthesis of Phorboxazole A by White [organic-chemistry.org]
- 4. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols for 2-((Difluoromethyl)sulfonyl)pyridine in Catalytic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-((difluoromethyl)sulfonyl)pyridine as a versatile reagent in transition metal-catalyzed cross-coupling reactions. While not a catalyst itself, this compound serves as a valuable electrophilic partner and a source of the difluoromethyl group, enabling the formation of important carbon-carbon and carbon-heteroatom bonds. The following sections detail its application in nickel-catalyzed 2-pyridination and iron-catalyzed difluoromethylation reactions, providing quantitative data, detailed experimental protocols, and mechanistic insights.
Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides
This compound can function as a 2-pyridyl source in a nickel-catalyzed reductive cross-coupling with aryl iodides. This reaction facilitates the formation of C(sp²)–C(sp²) bonds, providing access to a variety of biaryl compounds under mild conditions without the need for pre-generated organometallic reagents.[1][2][3] The reaction demonstrates broad functional group tolerance.[4]
Quantitative Data for Nickel-Catalyzed 2-Pyridination
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodobenzonitrile | 4-(Pyridin-2-yl)benzonitrile | 90 |
| 2 | 4-Iodoacetophenone | 1-(4-(Pyridin-2-yl)phenyl)ethan-1-one | 85 |
| 3 | 4-Iodobiphenyl | 2-(Biphenyl-4-yl)pyridine | 83 |
| 4 | 1-Iodo-4-methoxybenzene | 2-(4-Methoxyphenyl)pyridine | 68 |
| 5 | N-(4-Iodophenyl)acetamide | N-(4-(Pyridin-2-yl)phenyl)acetamide | 75 |
| 6 | 2-Iodothiophene | 2-(Thiophen-2-yl)pyridine | 65 |
| 7 | 3-Iodopyridine | 2,3'-Bipyridine | 72 |
| 8 | 1-Iodonaphthalene | 2-(Naphthalen-1-yl)pyridine | 88 |
Reaction Conditions: Aryl iodide (1.0 equiv), this compound (1.5 equiv), NiCl₂ (10 mol%), dppp (10 mol%), Zn (2.0 equiv), DMF, 80 °C, 16 h. Yields are isolated yields.[1]
Experimental Protocol: General Procedure for Nickel-Catalyzed 2-Pyridination
-
To an oven-dried Schlenk tube, add the aryl iodide (0.8 mmol, 1.0 equiv), this compound (1.2 mmol, 1.5 equiv), NiCl₂ (0.08 mmol, 10 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (0.08 mmol, 10 mol%), and zinc powder (1.6 mmol, 2.0 equiv).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous dimethylformamide (DMF, 5.0 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[1]
Proposed Catalytic Cycle for Nickel-Catalyzed 2-Pyridination
Caption: Proposed catalytic cycle for the nickel-catalyzed reductive 2-pyridination.
Iron-Catalyzed Difluoromethylation of Arylzincs
This compound also serves as an efficient difluoromethylating agent in a cross-coupling reaction with arylzinc reagents, catalyzed by an inexpensive and environmentally benign iron catalyst.[5][6] This method allows for the direct introduction of the valuable CF₂H group to a wide range of aromatic and heteroaromatic systems.[7]
Quantitative Data for Iron-Catalyzed Difluoromethylation
| Entry | Arylzinc Reagent | Product | Yield (%) |
| 1 | Phenylzinc chloride | (Difluoromethyl)benzene | 95 |
| 2 | 4-Methoxyphenylzinc chloride | 1-(Difluoromethyl)-4-methoxybenzene | 92 |
| 3 | 4-Chlorophenylzinc chloride | 1-Chloro-4-(difluoromethyl)benzene | 88 |
| 4 | 3-Tolylzinc chloride | 1-(Difluoromethyl)-3-methylbenzene | 93 |
| 5 | 2-Naphthylzinc chloride | 2-(Difluoromethyl)naphthalene | 85 |
| 6 | Thiophen-2-ylzinc chloride | 2-(Difluoromethyl)thiophene | 78 |
| 7 | Pyridin-3-ylzinc chloride | 3-(Difluoromethyl)pyridine | 75 |
| 8 | 1-Boc-indol-5-ylzinc chloride | tert-Butyl 5-(difluoromethyl)-1H-indole-1-carboxylate | 82 |
Reaction Conditions: Arylzinc reagent (1.5 equiv), this compound (1.0 equiv), Fe(acac)₃ (20 mol%), TMEDA (2.0 equiv), THF, 0 °C to rt. Yields are isolated yields.[5][7]
Experimental Protocol: General Procedure for Iron-Catalyzed Difluoromethylation
-
To a solution of the corresponding aryl halide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 3 mL) at room temperature, add a solution of i-PrMgCl·LiCl (1.3 M in THF, 1.0 mL, 1.3 mmol) dropwise. Stir the mixture for 1-2 hours.
-
In a separate oven-dried Schlenk tube, add Fe(acac)₃ (0.04 mmol, 20 mol%) and this compound (0.2 mmol, 1.0 equiv).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous THF (2 mL) and tetramethylethylenediamine (TMEDA) (0.4 mmol, 2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
To this mixture, add the freshly prepared arylzinc reagent (0.3 mmol, 1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated arene.[5]
Proposed Catalytic Cycle for Iron-Catalyzed Difluoromethylation
Caption: Proposed catalytic cycle for the iron-catalyzed difluoromethylation.
Other Applications: Julia-Kocienski Olefination
Beyond cross-coupling reactions, this compound is a highly effective reagent for the gem-difluoroolefination of aldehydes and ketones. This Julia-Kocienski-type reaction provides a practical, one-step synthesis of gem-difluoroalkenes, which are important motifs in medicinal chemistry.[7][8]
Logical Workflow for Julia-Kocienski Olefination
Caption: Workflow for the Julia-Kocienski gem-difluoroolefination.
These protocols and data highlight the significant utility of this compound as a versatile and valuable reagent in modern synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Reductive 2-Pyridination of Aryl Iodides with Difluoromethyl 2-Pyridyl Sulfone [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Iron-Catalyzed Difluoromethylation of Arylzincs with Difluoromethyl 2-Pyridyl Sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gem-Difluoroolefination of Enolizable Aldehydes with 2-((Difluoromethyl)sulfonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. The gem-difluoroalkene moiety (C=CF₂) is of particular interest as it serves as a valuable bioisostere for the carbonyl group, enhancing metabolic stability and influencing binding affinity. 2-((Difluoromethyl)sulfonyl)pyridine, also known as difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H), has emerged as a highly effective reagent for the synthesis of gem-difluoroalkenes from carbonyl compounds. This document provides detailed application notes and experimental protocols for the gem-difluoroolefination of enolizable aldehydes using this versatile reagent.
The reaction proceeds via a Julia-Kocienski olefination mechanism, offering a practical and efficient one-step method that avoids the use of harsh or toxic reagents often required in other olefination protocols.[1][2][3] A key challenge in the transformation of enolizable aldehydes is the potential for undesired side reactions, such as self-condensation. This protocol addresses this challenge through the use of specific bases and reaction conditions to achieve high yields of the desired gem-difluoroolefins.[1][4]
Data Presentation: Substrate Scope and Reaction Yields
The gem-difluoroolefination using difluoromethyl 2-pyridyl sulfone is applicable to a wide range of aldehyde substrates. Below is a summary of representative yields obtained under optimized conditions.
Table 1: Gem-Difluoroolefination of Various Aldehydes with Difluoromethyl 2-Pyridyl Sulfone [1][2]
| Entry | Aldehyde Substrate | Base | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde | t-BuOK | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 |
| 2 | Benzaldehyde | t-BuOK | (2,2-Difluorovinyl)benzene | 81 |
| 3 | 4-Chlorobenzaldehyde | t-BuOK | 1-Chloro-4-(2,2-difluorovinyl)benzene | 75 |
| 4 | 2-Naphthaldehyde | t-BuOK | 2-(2,2-Difluorovinyl)naphthalene | 92 |
| 5 | 3-Phenylpropanal (Enolizable) | LiHMDS | (3,3-Difluoroprop-1-en-1-yl)benzene | 55 |
| 6 | Cyclohexanecarboxaldehyde (Enolizable) | LiHMDS | (2,2-Difluorovinyl)cyclohexane | 62 |
| 7 | Dodecanal (Enolizable) | N(TMS)₃/CsF | 1,1-Difluorotridec-1-ene | 78[5] |
| 8 | 4-(tert-Butoxycarbonyl)piperidine-3-carbaldehyde (Enolizable) | N(TMS)₃/CsF | tert-Butyl 3-(2,2-difluorovinyl)-4-(hydroxymethyl)piperidine-1-carboxylate | 71[5] |
Yields are for the isolated product. Reaction conditions may vary slightly. LiHMDS = Lithium bis(trimethylsilyl)amide, t-BuOK = Potassium tert-butoxide, N(TMS)₃ = Tris(trimethylsilyl)amine.
Reaction Mechanism and Experimental Workflow
The reaction proceeds through a well-established Julia-Kocienski olefination pathway. The process begins with the deprotonation of the difluoromethyl 2-pyridyl sulfone, followed by nucleophilic addition to the aldehyde. A subsequent rearrangement and elimination sequence yields the final gem-difluoroalkene product.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. enamine.net [enamine.net]
- 4. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sioc.cas.cn [sioc.cas.cn]
Troubleshooting & Optimization
Technical Support Center: Julia-Kocienski Olefination with 2-((Difluoromethyl)sulfonyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2-((difluoromethyl)sulfonyl)pyridine in Julia-Kocienski olefination reactions for the synthesis of gem-difluoroalkenes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in a Julia-Kocienski olefination?
A1: The most prevalent side reactions are dependent on the substrate. For diaryl ketones, retro-aldol type decomposition of the key intermediate is a major issue under standard basic conditions.[1][2][3] With enolizable aliphatic aldehydes, undesired enolization of the aldehyde is a significant competing reaction that can reduce the yield of the desired gem-difluoroalkene.[1][2][3]
Q2: Why is the standard Julia-Kocienski protocol inefficient for diaryl ketones with this compound?
A2: The gem-difluoroolefination of diaryl ketones using this compound is often difficult to achieve under conventional basic conditions due to the retro-aldol type decomposition of the key carbinol intermediate.[1][2][3] This decomposition pathway competes with the desired Smiles rearrangement.
Q3: How can I suppress the enolization of aliphatic aldehydes during the reaction?
A3: To minimize the undesired enolization of aliphatic aldehydes, a recommended approach is the use of an amide base generated in situ from cesium fluoride (CsF) and tris(trimethylsilyl)amine.[1][2][3] This method provides a powerful tool for the chemoselective gem-difluoroolefination of multi-carbonyl compounds.[2][3]
Q4: What are "Barbier-like conditions" and why are they recommended for this reaction?
A4: Barbier-like conditions refer to the slow addition of the base to a mixture of the carbonyl compound and the sulfone. This approach is recommended because the anions of difluoromethyl heteroaryl sulfones have lower stability.[4] By generating the reactive anion in the presence of the electrophile (the carbonyl compound), its concentration is kept low, minimizing potential decomposition or side reactions.
Q5: Can this reagent be used with ketones other than diaryl ketones?
A5: Yes, this compound is an effective reagent for the gem-difluoroolefination of a variety of ketones, including aliphatic and aromatic ketones, leading to structurally diverse gem-difluoroalkenes.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield with diaryl ketones | Retro-aldol decomposition of the intermediate under basic conditions. | Switch to an acid-promoted Smiles rearrangement protocol. After forming the carbinol intermediate under basic conditions, introduce a Lewis acid to facilitate the rearrangement. |
| Low yield with enolizable aldehydes | Aldehyde enolization is competing with the olefination reaction. | Utilize an in situ generated amide base from CsF and tris(trimethylsilyl)amine to suppress enolization. |
| Reaction is sluggish or incomplete | The stability of the difluoromethyl 2-pyridyl sulfone anion is low. | Employ Barbier-like conditions by adding the base slowly to a mixture of the aldehyde/ketone and the sulfone. |
| Formation of complex mixtures | The fluorinated sulfinate intermediate may not be cleanly eliminating. | The fluorinated sulfinate intermediate is relatively stable and can be observed by 19F NMR. Ensure the reaction is allowed to proceed to completion for the elimination to occur. |
| Difficulty in product purification | The byproduct of the reaction is pyridin-2-ol. | Pyridin-2-ol is water-soluble, which should facilitate its removal during aqueous workup.[1] |
Data Presentation
Table 1: Yields of gem-Difluoroolefins with Various Carbonyl Compounds and Conditions
| Entry | Carbonyl Compound | Base/Additive | Conditions | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | t-BuOK | DMF, -50 °C to -40 °C, 15 min | 76 |
| 2 | 2-Naphthaldehyde | t-BuOK | DMF, -50 °C to -40 °C, 15 min | 85 |
| 3 | Cyclohexanecarboxaldehyde | LiHMDS | DMF, -50 °C to -40 °C, 15 min | 51 |
| 4 | Benzophenone (Diaryl Ketone) | t-BuOK then CSA | 1. DMF, -40 °C, 1 h; 2. 80 °C, 2 h | 78 |
| 5 | 4,4'-Dimethoxybenzophenone | t-BuOK then CSA | 1. DMF, -40 °C, 1 h; 2. 80 °C, 2 h | 85 |
| 6 | Dodecanal (Enolizable Aldehyde) | (TMS)3N/CsF | DMF, -20 °C, 2 h | 72 |
| 7 | Cyclohexyl methyl ketone | t-BuOK | DMF/THF, -50 °C to 0 °C, 1 h | 71 |
Experimental Protocols
Standard Protocol for Aldehydes
To a solution of this compound (1.2 equiv) and the aldehyde (1.0 equiv) in anhydrous DMF at -50 °C, a solution of t-BuOK (2.0 equiv) in DMF is added slowly. The reaction mixture is then warmed to -40 °C over 15 minutes and subsequently quenched with 3 N HCl. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is performed by column chromatography.[1]
Acid-Promoted Protocol for Diaryl Ketones
To a solution of the diaryl ketone (1.0 equiv) and this compound (1.5 equiv) in anhydrous DMF at -40 °C, a solution of t-BuOK (1.5 equiv) in DMF is added dropwise. The mixture is stirred at this temperature for 1 hour. Camphorsulfonic acid (CSA, 2.0 equiv) is then added, and the reaction is heated to 80 °C for 2 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO3 and extracted. The organic phase is washed, dried, and concentrated, followed by purification.
Protocol for Enolizable Aldehydes with In Situ Generated Base
To a mixture of CsF (3.0 equiv) and tris(trimethylsilyl)amine (1.5 equiv) in anhydrous DMF, the enolizable aldehyde (1.0 equiv) and this compound (1.5 equiv) are added at room temperature. The mixture is then stirred at -20 °C for 2 hours. The reaction is quenched with water and extracted. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.
Visualizations
Caption: Standard Julia-Kocienski reaction pathway.
Caption: Troubleshooting workflow for the olefination.
References
Technical Support Center: Optimizing gem-Difluoroolefination with Hu's Reagent
Welcome to the technical support center for the gem-difluoroolefination reaction using Hu's Reagent (difluoromethyl 2-pyridyl sulfone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is Hu's Reagent and what are its advantages?
Hu's Reagent, difluoromethyl 2-pyridyl sulfone, is a highly efficient reagent for the gem-difluoroolefination of aldehydes and ketones.[1][2] Its primary advantages include:
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Stability: It is a stable, crystalline solid that is easy to handle.[1][3]
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Broad Substrate Scope: It is effective for a wide range of aldehydes and ketones, including those with various functional groups.[3][4]
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High Yields: The reaction often provides good to excellent yields of the desired gem-difluoroalkenes.[3][4]
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Practicality: The reaction conditions are generally mild, and the byproduct, pyridin-2-ol, is water-soluble, simplifying purification.[1][3]
Q2: What is the general reaction mechanism?
The reaction proceeds via a Julia-Kocienski type mechanism.[1][4][5] Under basic conditions, the Hu's Reagent and the carbonyl compound condense to form an adduct, which then rearranges to a stable sulfinate salt intermediate. Upon acidic workup, this intermediate decomposes to yield the gem-difluoroalkene product.[3][5]
Q3: What are the optimized reaction conditions for a standard substrate?
For many simple aldehydes and ketones, the following optimized conditions have been shown to be effective.
| Parameter | Recommended Condition |
| Reactant Molar Ratio | Hu's Reagent : Carbonyl : t-BuOK = 1.0 : 1.2 : 1.8 |
| Solvent | Anhydrous DMF |
| Temperature | -50 °C to -40 °C |
| Base | Potassium tert-butoxide (t-BuOK) |
| Quenching | 3 N HCl |
[Source: Organic Letters, 2010, 12(7), 1444-1447][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the gem-difluoroolefination reaction with Hu's Reagent.
Low or No Product Yield
Problem: The reaction is not proceeding as expected, resulting in a low yield or no desired product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Moisture in the reaction: | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. |
| Incorrect Stoichiometry: | Carefully check the molar ratios of the reactants. An excess of the carbonyl compound and base relative to Hu's Reagent is crucial. The optimized ratio is typically 1.0 (Hu's Reagent) : 1.2 (Carbonyl) : 1.8 (t-BuOK).[3][4] |
| Base Degradation: | Use a fresh, high-quality batch of potassium tert-butoxide. It is hygroscopic and can lose activity over time. |
| Low Reaction Temperature: | Maintain the reaction temperature between -50 °C and -40 °C. Temperatures that are too high can lead to side reactions, while temperatures that are too low may slow down the reaction rate.[5] |
| Insufficient Reaction Time: | While the reaction is often rapid, ensure it proceeds for the recommended time (typically 15 minutes after base addition) before quenching.[5] |
Side Product Formation with Enolizable Aldehydes
Problem: When using enolizable aliphatic aldehydes, a significant amount of aldol condensation side product is observed, leading to a lower yield of the desired gem-difluoroalkene.[3][4]
Solution:
The use of t-BuOK can promote the undesired enolization of aliphatic aldehydes. To mitigate this, a change of base is recommended.
| Parameter | Recommended Condition for Enolizable Aldehydes |
| Base | Use an in-situ generated amide base from CsF and tris(trimethylsilyl)amine.[6] Alternatively, LiHMDS can be used to suppress the aldol reaction, although yields may still be moderate.[3][4] |
Low Reactivity with Diaryl Ketones
Problem: Diaryl ketones are often less reactive and may result in low conversion under standard conditions. This can be due to the retro-aldol type decomposition of the key intermediate under basic conditions.[6]
Solution:
A modified protocol is required to favor the desired reaction pathway. This involves promoting a Smiles rearrangement of the carbinol intermediate under acidic conditions.[6]
| Parameter | Recommended Condition for Diaryl Ketones |
| Reaction Conditions | After the initial reaction under standard basic conditions, the reaction is promoted by acid.[6] |
Substrate Solubility Issues
Problem: The substrate has poor solubility in DMF at the required low temperatures.
Solution:
A co-solvent can be introduced to improve solubility.
| Parameter | Recommended Action |
| Co-solvent | Add anhydrous THF as a co-solvent to the DMF to improve the solubility of the substrate.[3][4] |
Experimental Protocols
Standard Protocol for gem-Difluoroolefination
This protocol is suitable for most simple aldehydes and ketones.
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Preparation: Under an inert atmosphere (N2 or Ar), add Hu's Reagent (1.0 equiv.) and the carbonyl compound (1.2 equiv.) to a flame-dried flask.
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Solvent Addition: Add anhydrous DMF and cool the mixture to -50 °C in a suitable bath.
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Base Addition: Slowly add a solution of t-BuOK (1.8 equiv.) in anhydrous DMF dropwise to the reaction mixture.
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Reaction: Allow the reaction mixture to warm to -40 °C and stir for 15 minutes.
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Quenching: Quench the reaction by slowly adding 3 N HCl at -40 °C.
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Work-up: Proceed with a standard aqueous work-up and extract the product with a suitable organic solvent.
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Purification: Purify the crude product by flash column chromatography.
Visualized Workflow for Standard Protocol
References
- 1. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 2. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. books.rsc.org [books.rsc.org]
- 6. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in difluoromethylation with 2-((Difluoromethyl)sulfonyl)pyridine
Welcome to the technical support center for difluoromethylation reactions utilizing 2-((Difluoromethyl)sulfonyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly low conversion rates.
Troubleshooting & FAQs
Q1: My difluoromethylation reaction with an aryl iodide is showing low to no conversion. What are the critical parameters to check?
A1: Low conversion in nickel-catalyzed reductive difluoromethylation of aryl iodides can stem from several factors. The choice of ligand and nickel source is pivotal for selective C(sp3)−S bond cleavage required for difluoromethylation.[1]
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Ligand Selection: Tridentate terpyridine ligands, such as L5 (terpy), have been shown to significantly improve the yield of the difluoromethylation product compared to bidentate pyridine-type ligands, which may favor an undesired 2-pyridination side reaction.[1]
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Nickel Source: While various nickel sources can be effective, Ni(OTf)2 has been identified as optimal, providing higher yields compared to sources like NiF2, which may have a detrimental counterion effect.[1]
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Reaction Conditions: Ensure the reaction is conducted at the recommended temperature (e.g., 80 °C) for a sufficient duration (e.g., 16 hours) in a suitable solvent like DMF. The molar ratio of reagents is also critical; an excess of the aryl iodide and zinc powder relative to the this compound is typically required.[1]
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Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am attempting a nucleophilic difluoro(aminosulfinyl)methylation on a ketone and observing poor yield and diastereoselectivity. How can I improve this?
A2: For the stereoselective difluoroalkylation of ketones, the choice of base and reaction temperature are critical for achieving high yield and diastereoselectivity.
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Base Selection: Potassium hexamethyldisilazide (KHMDS) has been shown to be a superior base for this transformation, leading to significantly higher yields and diastereomeric ratios compared to other bases like n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS).[2]
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Low Temperature: The reaction should be carried out at a very low temperature, such as -94 °C, to ensure high stereoselectivity.[2]
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Reagent Purity: Ensure the purity of your ketone substrate and the difluoromethylating reagent. Impurities can interfere with the reaction.
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Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent for this reaction.[2]
Q3: My gem-difluoroolefination reaction with an aldehyde is resulting in a low yield of the desired alkene. What are the likely causes and solutions?
A3: Low yields in the Julia-Kocienski-type gem-difluoroolefination of aldehydes and ketones can often be attributed to suboptimal reaction conditions.
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Base and Stoichiometry: The use of a strong base like potassium tert-butoxide (t-BuOK) is essential. Optimizing the molar ratio of the sulfone, carbonyl compound, and base is crucial. A ratio of 1.0:1.2:1.8 (sulfone:carbonyl:t-BuOK) has been shown to significantly increase the product yield.[3][4]
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Temperature Control: The reaction should be initiated at a low temperature (e.g., -50 °C) and then allowed to warm slightly (e.g., to -40 °C).[3][4][5] Quenching the reaction with acid should also be done at a low temperature to prevent side reactions.[5]
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Solvent: Dimethylformamide (DMF) is the solvent of choice for this reaction.[3][4][5] For substrates with poor solubility in DMF at low temperatures, the addition of a cosolvent like THF may be necessary.[3][5]
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Reagent Stability: this compound is a stable, crystalline solid.[5][6] However, it's good practice to ensure it has been stored properly to avoid degradation.
Data Summary
Table 1: Optimization of Ni-catalyzed Reductive Difluoromethylation of Aryl Iodides[1]
| Entry | Ni Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Conversion of 2-PySO2CF2H (%) | Yield of 2a (%) |
| 1 | NiBr2·glyme (10) | L1 (10) | DMF | 80 | 16 | 45 | 10 |
| 5 | NiBr2·glyme (10) | L5 (terpy) (10) | DMF | 80 | 16 | 80 | 53 |
| 14 | Ni(OTf)2 (5) | L5 (terpy) (5) | DMF | 80 | 16 | >95 | 85 |
| 15 | Ni(OTf)2 (5) | L5 (terpy) (5) | DMF | 80 | 16 | >95 | 83 |
Table 2: Optimization of Stereoselective Difluoroalkylation of 2-Acetonaphthone[2]
| Entry | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| 2 | KHMDS | THF | -94 | 92 | 92/8 |
| 5 | n-BuLi | THF | -94 | 25 | 85/15 |
| 6 | LiHMDS | THF | -94 | 43 | 88/12 |
Table 3: Optimization of gem-Difluoroolefination of Anisaldehyde[3][4]
| Entry | Molar Ratio (Sulfone:Aldehyde:Base) | Base | Solvent | Temp (°C) | Yield (%) |
| - | 1:1:2 | t-BuOK | DMF | -50 to -40 | 76 |
| 1 | 1.0:1.2:1.8 | t-BuOK | DMF | -50 to -40 | 86 |
Experimental Protocols
Protocol 1: General Procedure for Ni-catalyzed Reductive Difluoromethylation of Aryl Iodides[1]
To a mixture of the aryl iodide (0.3 mmol, 1.0 equiv.), this compound (0.45 mmol, 1.5 equiv.), Ni(OTf)2 (0.015 mmol, 5 mol%), and terpyridine (0.015 mmol, 5 mol%) is added zinc powder (0.6 mmol, 2.0 equiv.). The reaction vessel is sealed and purged with nitrogen. Anhydrous DMF (0.16 M) is added, and the mixture is stirred at 80 °C for 16 hours. The reaction progress and yield can be determined by 19F NMR spectroscopy.
Protocol 2: General Procedure for Stereoselective Difluoroalkylation of Ketones[2]
Under a nitrogen atmosphere, a solution of the ketone (0.24 mmol, 1.2 equiv.) and (R)-2-pyridyl difluoromethyl sulfoximine (0.2 mmol, 1.0 equiv.) in anhydrous tetrahydrofuran (THF) (4 mL) is cooled to -94 °C. To this solution, potassium hexamethyldisilazide (KHMDS) (1.0 M in THF, 0.3 mmol, 1.5 equiv.) is added slowly. After stirring for 30 minutes at -94 °C, the reaction is quenched with saturated aqueous ammonium chloride (2 mL), followed by 3M HCl (6 mL). The mixture is stirred for an additional 30 minutes. The solution is then basified with 20% aqueous NaOH and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous MgSO4.
Protocol 3: General Procedure for gem-Difluoroolefination of Carbonyl Compounds[3][4][5]
To a solution of this compound (0.5 mmol, 1.0 equiv.) and the carbonyl compound (0.6 mmol, 1.2 equiv.) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere at -50 °C, a solution of potassium tert-butoxide (t-BuOK) (0.9 mmol, 1.8 equiv.) in DMF is added slowly. The reaction mixture is then warmed to -40 °C over 15 minutes. The reaction is quenched by the addition of 3 N HCl at -40 °C. The mixture is worked up by extraction with an organic solvent, and the product is purified by standard methods.
Visual Guides
References
Effect of base and solvent on the efficiency of 2-((Difluoromethyl)sulfonyl)pyridine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-((difluoromethyl)sulfonyl)pyridine and its derivatives in chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a base in reactions involving this compound?
In reactions such as the Julia-Kocienski-type gem-difluoroolefination, a base is required to deprotonate the this compound, generating a difluoromethyl anion. This anion then acts as a nucleophile, attacking the carbonyl substrate.[1] Due to the thermal instability of the difluoromethyl heteroaryl sulfone anion, it is typically generated in situ.[1]
Q2: Which bases are commonly used for these reactions?
Commonly used bases include potassium tert-butoxide (t-BuOK), potassium hexamethyldisilazide (KHMDS), and lithium hexamethyldisilazide (LiHMDS).[2][3][4] The choice of base can significantly impact the reaction's yield and selectivity.
Q3: What are the typical solvents used, and how do they affect the reaction?
The most frequently used solvents are dimethylformamide (DMF) and tetrahydrofuran (THF).[1][2][3][4] THF has been found to be optimal for achieving high yield and stereoselectivity when KHMDS is used as the base.[2] The polarity of the solvent can also influence the occurrence of side reactions, such as the Smiles rearrangement.[1]
Q4: At what temperature should these reactions be conducted?
These reactions are typically performed at low temperatures, such as -50 °C to -40 °C or even as low as -94 °C.[1][2][3][4] Lowering the reaction temperature can improve both the yield and diastereoselectivity.[2]
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of the desired product is lower than expected.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Suboptimal Base | Consider screening different bases. For instance, in some cases, KHMDS may provide better yields than n-BuLi or LiHMDS.[2] For enolizable aldehydes, LiHMDS can be used to suppress aldol reactions, though it might lead to a lower yield.[3][4] | The use of n-BuLi or LiHMDS as a base can lead to a significant decrease in both yield and diastereoselectivity.[2] |
| Incorrect Solvent | THF has been shown to be an optimal solvent for yield when using KHMDS as a base.[2] If using DMF, ensure it is anhydrous. | Solvent screening has demonstrated that THF provides the best results in terms of yield and stereoselectivity with KHMDS.[2] |
| Reaction Temperature Too High | Lowering the reaction temperature can improve the yield.[2] Reactions are often conducted at temperatures ranging from -40 °C to -94 °C.[1][2] | A decrease in reaction temperature has been shown to slightly improve both yield and diastereoselectivity.[2] |
| Substrate Reactivity | Aldehydes with electron-donating groups may give slightly higher yields than those with electron-withdrawing groups.[3][4] | |
| Decomposition of Reagent | The difluoromethyl heteroaryl sulfone anion is thermally unstable. Ensure the base is added slowly at a low temperature to generate the anion in situ.[1] | The "negative fluorine effect" contributes to the thermal instability of the anion.[1] |
Poor Diastereoselectivity
Problem: The reaction produces a mixture of diastereomers with low selectivity.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Suboptimal Base-Solvent Combination | The combination of KHMDS in THF has been found to be optimal for diastereoselectivity.[2] Avoid using NaHMDS if high stereoselectivity is desired. | Using NaHMDS resulted in significantly lower stereoselectivity compared to KHMDS.[2] |
| Reaction Temperature Too High | Lowering the reaction temperature can improve diastereoselectivity.[2] | A slight improvement in diastereoselectivity was observed when the reaction temperature was lowered.[2] |
| Quenching Procedure | Slow quenching of the reaction at a low temperature is crucial to prevent side reactions that can affect the stereochemical outcome.[2] |
Experimental Protocols
General Procedure for Stereoselective Difluoroalkylation
This protocol is adapted from a procedure for the stereoselective difluoroalkylation of ketones.[2]
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Under a nitrogen atmosphere, dissolve the ketone (1.2 equivalents) and the sulfoximine (1.0 equivalent) in tetrahydrofuran (THF).
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Cool the solution to -94 °C.
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Slowly add potassium hexamethyldisilazide (KHMDS) (1.5 equivalents, 1.0 M in THF).
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Stir the reaction mixture for 30 minutes at -94 °C.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride, followed by 3M HCl.
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Allow the solution to stir for 30 minutes.
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Basify the solution with a 20% aqueous solution of NaOH.
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Extract the product with ethyl acetate.
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Wash the organic phase with brine and dry over anhydrous MgSO₄.
General Procedure for gem-Difluoroolefination
This protocol is a general method for the gem-difluoroolefination of aldehydes and ketones.[3][4]
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To a solution of the carbonyl compound (1.2 equivalents) and this compound (1.0 equivalent) in dimethylformamide (DMF) at -50 °C, slowly add a solution of potassium tert-butoxide (t-BuOK) (1.8 equivalents) in DMF.
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Allow the reaction mixture to warm to -40 °C over 15 minutes.
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Quench the reaction with 3 N HCl.
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Perform a standard aqueous workup and purify the product.
Data Summary
Table 1: Effect of Base on Reaction Yield and Diastereoselectivity
| Entry | Base | Solvent | Yield (%) | d.r. |
| 1 | KHMDS | THF | 92 | 92/8 |
| 2 | n-BuLi | THF | decreased | decreased |
| 3 | LiHMDS | THF | decreased | decreased |
| 4 | NaHMDS | THF | 85 | significantly lower |
Data adapted from a study on stereoselective difluoroalkylation.[2] d.r. = diastereomeric ratio.
Table 2: Effect of Solvent on Reaction Yield and Diastereoselectivity
| Entry | Base | Solvent | Yield (%) | d.r. |
| 1 | KHMDS | THF | 92 | 92/8 |
| 2 | KHMDS | Other Solvents | lower | lower |
| 3 | KHMDS | THF + HMPA | decreased | unaffected |
Data adapted from a study on stereoselective difluoroalkylation.[2] HMPA = hexamethylphosphoramide.
Visual Guides
Caption: Experimental workflow for stereoselective difluoroalkylation.
Caption: Relationship between reaction parameters and outcomes.
References
Overcoming substrate limitations in difluoromethylation with 2-((Difluoromethyl)sulfonyl)pyridine
Welcome to the technical support center for 2-((Difluoromethyl)sulfonyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and substrate limitations encountered during its use in difluoromethylation reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the application of this compound for gem-difluoroolefination and other difluoromethylation reactions.
Q1: My gem-difluoroolefination reaction is showing low to no conversion. What are the potential causes and solutions?
A1: Low or no conversion can stem from several factors. Consider the following troubleshooting steps:
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Base Strength and Stoichiometry: The choice and amount of base are critical. For standard Julia-Kocienski type reactions with aldehydes and ketones, potassium tert-butoxide (t-BuOK) is commonly used.[1][2] Ensure the base is fresh and has been handled under anhydrous conditions. The typical molar ratio of substrate to this compound to base is 1.2:1.0:1.8.[1][2]
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Reaction Temperature: The initial deprotonation and addition to the carbonyl compound are typically performed at low temperatures (-50 °C to -40 °C) to ensure the stability of the anionic intermediate.[1][2] Allowing the reaction to warm prematurely can lead to decomposition.
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Moisture: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
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Substrate Reactivity: Highly sterically hindered carbonyl compounds may exhibit lower reactivity. In such cases, prolonged reaction times or a slight increase in temperature after the initial addition may be necessary.
Q2: I am observing significant side product formation, particularly with enolizable aldehydes. How can I minimize this?
A2: Enolizable aldehydes can undergo a competitive aldol reaction under basic conditions, leading to lower yields of the desired gem-difluoroalkene.[1][2]
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Choice of Base: For enolizable aldehydes, switching from t-BuOK to a non-nucleophilic, sterically hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) can suppress the undesired aldol reaction.[2]
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Reaction Conditions: Running the reaction at the lowest effective temperature can also help to favor the desired difluoromethylation pathway over the aldol condensation.
Q3: My substrate has poor solubility in DMF at low temperatures. What can I do?
A3: Poor solubility can hinder the reaction rate.
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Co-solvent: Adding a co-solvent such as anhydrous tetrahydrofuran (THF) can improve the solubility of less polar substrates in dimethylformamide (DMF) at low temperatures.[2]
Q4: The yield of my reaction with an aldehyde bearing an electron-withdrawing group is lower than expected. Is this a known issue?
A4: Yes, it has been observed that aldehydes with electron-donating groups tend to give slightly higher yields in gem-difluoroolefination reactions with this compound compared to those with electron-withdrawing groups.[1][2] While the effect is generally not drastic, it is a known substrate limitation. Optimization of reaction time and temperature may be required to maximize the yield for these substrates.
Q5: How does the reactivity of this compound compare to other difluoromethyl heteroaryl sulfones?
A5: this compound has been shown to be a more reactive and effective reagent for gem-difluoroolefination compared to other heteroaryl sulfones like 1,3-benzothiazol-2-yl (BT), 1-phenyl-1H-tetrazol-5-yl (PT), and 1-tert-butyl-1H-tetrazol-5-yl (TBT) difluoromethyl sulfones.[1][2] This higher reactivity is attributed to the superior nucleophilicity of the 2-PySO2CF2 anion.[1][2]
Quantitative Data Summary
The following tables summarize the performance of this compound in gem-difluoroolefination reactions with various aldehydes and ketones.
Table 1: Gem-Difluoroolefination of Aldehydes
| Entry | Aldehyde Substrate | Base | Yield (%) | Reference |
| 1 | 4-Methoxybenzaldehyde | t-BuOK | 86 | [1][2] |
| 2 | 4-Methylbenzaldehyde | t-BuOK | 88 | [1][2] |
| 3 | Benzaldehyde | t-BuOK | 85 | [1][2] |
| 4 | 4-Chlorobenzaldehyde | t-BuOK | 81 | [1][2] |
| 5 | 4-Trifluoromethylbenzaldehyde | t-BuOK | 78 | [1][2] |
| 6 | 2-Naphthaldehyde | t-BuOK | 92 | [1][2] |
| 7 | 3-Phenylpropanal (enolizable) | LiHMDS | 65 | [2] |
Table 2: Gem-Difluoroolefination of Ketones
| Entry | Ketone Substrate | Base | Yield (%) | Reference |
| 1 | 4-Phenyl-2-butanone | t-BuOK | 82 | [2] |
| 2 | Acetophenone | t-BuOK | 75 | [2] |
| 3 | 4'-Methoxyacetophenone | t-BuOK | 78 | [2] |
| 4 | 2-Acetonaphthone | t-BuOK | 85 | [2] |
| 5 | Dibenzyl ketone | t-BuOK | 79 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Gem-Difluoroolefination of Aldehydes and Ketones
This protocol is a general guideline for the Julia-Kocienski type gem-difluoroolefination using this compound.
-
Preparation: Under an inert atmosphere (N2 or Ar), add the carbonyl substrate (1.2 mmol) and this compound (1.0 mmol) to a flame-dried round-bottom flask.
-
Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the flask and cool the mixture to -50 °C in a suitable cooling bath. If the substrate has poor solubility, a co-solvent of anhydrous THF can be added.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (t-BuOK) (1.8 mmol) in anhydrous DMF to the reaction mixture over 10-15 minutes, ensuring the temperature remains below -40 °C.
-
Reaction: Stir the reaction mixture at -40 °C for 15 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of 3 N HCl.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pure gem-difluoroalkene.
Visualizations
The following diagrams illustrate the key mechanistic pathway and a typical experimental workflow.
Caption: Proposed mechanism for the Julia-Kocienski gem-difluoroolefination.
Caption: A typical experimental workflow for gem-difluoroolefination.
References
Improving diastereoselectivity in reactions involving 2-((Difluoromethyl)sulfonyl)pyridine
Welcome to the technical support center for reactions involving 2-((difluoromethyl)sulfonyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a useful reagent?
A1: this compound is a versatile reagent in organic synthesis, primarily used for the introduction of the difluoromethyl group (CF₂H).[1][2][3][4][5] This moiety is of significant interest in medicinal and agricultural chemistry as it can modulate the biological and physiological properties of a molecule, such as lipophilicity, bioavailability, and metabolic stability. The CF₂H group can act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[6]
Q2: I am observing low diastereoselectivity in my reaction. What are the general factors I should consider for improvement?
A2: Low diastereoselectivity can stem from several factors. Key areas to investigate include:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product.
-
Choice of Base and Solvent: The nature of the base and the polarity of the solvent can significantly influence the transition state geometry, thereby affecting the stereochemical outcome.
-
Stoichiometry of Reagents: Precise control over the molar ratios of your reactants is crucial.
-
Chiral Control Element: The choice and positioning of a chiral auxiliary or catalyst are paramount for inducing facial selectivity.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Nucleophilic Addition to Carbonyls or Imines
When reacting the anion of this compound (or a derivative) with a prochiral ketone, aldehyde, or imine, achieving high diastereoselectivity is often a primary goal.
Potential Cause & Troubleshooting Steps:
-
Suboptimal Reagent Choice: The inherent structure of the sulfonylpyridine may not be sufficient to induce high levels of diastereoselectivity.
-
Solution: Employ a chiral reagent such as (R)-difluoromethyl 2-pyridyl sulfoximine. This reagent acts as a bifunctional agent, serving as both a stereoselective controller and a source of the difluoromethylsulfonyl group.[6]
-
-
Incorrect Base Selection: The counterion of the base can influence the chelation and overall geometry of the transition state.
-
Solution: Screen a variety of bases. For instance, potassium hexamethyldisilazide (KHMDS) has been shown to provide superior diastereoselectivity compared to sodium (NaHMDS) or lithium (LiHMDS) bases in certain reactions.[6]
-
-
Inappropriate Solvent: The solvent polarity and its coordinating ability can affect the aggregation state of the reagents and the transition state.
-
Solution: Tetrahydrofuran (THF) is often a good starting point. However, screening other ethereal or non-coordinating solvents may be beneficial. The addition of strongly coordinating solvents like HMPA might not always improve diastereoselectivity and could even decrease the yield.[6]
-
-
Reaction Temperature is Too High: At higher temperatures, the energy difference between the diastereomeric transition states may be insufficient to provide high selectivity.
-
Solution: Perform the reaction at lower temperatures. Temperatures as low as -94 °C have been shown to improve both yield and diastereomeric ratio (d.r.).[6]
-
Quantitative Data Summary:
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | n-BuLi | THF | -78 | Low | Low |
| 2 | LiHMDS | THF | -78 | Low | Low |
| 3 | NaHMDS | THF | -78 | Moderate | 85 |
| 4 | KHMDS | Toluene | -78 | 88/12 | 85 |
| 5 | KHMDS | Et₂O | -78 | 90/10 | 90 |
| 6 | KHMDS | THF | -78 | 92/8 | 92 |
| 7 | KHMDS | THF | -94 | 94/6 | 99 |
Data derived from reactions using (R)-difluoromethyl 2-pyridyl sulfoximine with 2-acetonaphthone.[6]
Experimental Protocol: Stereoselective Difluoroalkylation using (R)-difluoromethyl 2-pyridyl sulfoximine
-
Under a nitrogen atmosphere, dissolve the ketone (1.2 equivalents) and (R)-difluoromethyl 2-pyridyl sulfoximine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -94 °C.
-
Slowly add potassium hexamethyldisilazide (KHMDS) (1.0 M in THF, 1.5 equivalents).
-
Stir the reaction mixture for 30 minutes at -94 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by 3M HCl.
-
Allow the solution to stir for 30 minutes.
-
Basify the solution with 20% aqueous NaOH.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product via silica gel column chromatography.[6]
Logical Workflow for Troubleshooting Poor Diastereoselectivity:
Troubleshooting workflow for low diastereoselectivity.
Issue 2: Undesired Stereoisomer in Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes. When using this compound to generate gem-difluoroolefins, controlling the E/Z selectivity can be challenging.[1][2]
Potential Cause & Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of the undesired thermodynamic product.
-
Solution: As with nucleophilic additions, lowering the reaction temperature can favor the kinetic product, potentially altering the E/Z ratio.
-
-
Base and Solvent System: The combination of the base and solvent system plays a critical role in determining the stereochemical outcome of the olefination.
-
Solution: For related fluoro-Julia-Kocienski reactions, it has been shown that polar solvents and certain additives can favor the Z-isomer, while other conditions favor the E-isomer. A systematic screening of base/solvent combinations is recommended. For example, switching from LHMDS in THF to a system with DMPU or HMPA as a co-solvent can invert the selectivity.
-
Experimental Workflow for Julia-Kocienski Olefination:
General workflow for Julia-Kocienski olefination.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difluoromethyl 2-pyridyl sulfone 97 HPLC 1219454-89-3 [sigmaaldrich.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
Stability of intermediates in the Julia-Kocienski reaction with 2-((Difluoromethyl)sulfonyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-((difluoromethyl)sulfonyl)pyridine in the Julia-Kocienski reaction for the synthesis of gem-difluoroalkenes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound in the Julia-Kocienski reaction?
A1: this compound serves as an effective reagent for the gem-difluoroolefination of a broad range of aldehydes and ketones.[1] A key advantage is the relative stability of the intermediate sulfinate salt under basic conditions, which allows for controlled reaction progression.[1][2] The reaction often proceeds with practical simplicity and is applicable to a variety of substrates.[2]
Q2: What is the proposed mechanism for the reaction?
A2: The generally accepted mechanism involves the deprotonation of this compound to form a difluoromethyl sulfone anion. This anion then undergoes a nucleophilic addition to a carbonyl compound, forming a β-alkoxy sulfone intermediate.[3][4] This intermediate undergoes a spontaneous Smiles rearrangement, where the pyridyl group migrates from the sulfur to the oxygen atom, forming a more stable sulfinate salt.[3][4][5] Upon acidic workup, this intermediate eliminates sulfur dioxide and 2-pyridone to yield the final gem-difluoroalkene product.[1]
Q3: How stable are the intermediates in this reaction?
A3: The fluorinated sulfinate intermediate is relatively stable under basic reaction conditions.[1][2] Its presence can often be observed and characterized using 19F NMR spectroscopy.[1] However, the initial β-alkoxy sulfone adduct can be prone to retro-aldol type decomposition, particularly when using diaryl ketone substrates under conventional basic conditions.[6] Additionally, the stability of difluoromethyl heteroaryl sulfone anions is generally lower compared to their monofluoromethyl counterparts, which can necessitate specific reaction conditions like the Barbier-type protocol.[7]
Q4: Can this reaction be used with enolizable aldehydes and ketones?
A4: Yes, but challenges such as undesired enolization of the carbonyl compound can occur, leading to lower yields.[6][7] To mitigate this, the use of an amide base generated in situ from CsF and tris(trimethylsilyl)amine has been shown to be effective in diminishing enolization.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of the sulfone anion: The difluoromethyl 2-pyridyl sulfone anion may have limited stability.[7]2. Retro-aldol decomposition of the β-alkoxy sulfone intermediate: This is particularly problematic with diaryl ketones under basic conditions.[6]3. Inefficient Smiles rearrangement: The rearrangement of the β-alkoxy sulfone to the sulfinate may be slow or incomplete.4. Poor nucleophilicity of the sulfone anion. | 1. Employ Barbier-type conditions where the base is added to a mixture of the sulfone and the carbonyl compound. This ensures the anion reacts as it is formed.[7]2. For diaryl ketones, consider an acid-promoted Smiles rearrangement of the carbinol intermediate.[6]3. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or 19F NMR to track the formation of the sulfinate intermediate.[1]4. 2-Pyridyl sulfone has been shown to be more reactive than other heteroaryl sulfones like benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones in this specific reaction.[2] |
| Formation of Side Products | 1. Enolization of the carbonyl substrate: Aldehydes and ketones with α-protons can be deprotonated by the base, leading to aldol condensation or other side reactions.[6][7]2. Self-condensation of the sulfone: The sulfone anion can potentially react with another molecule of the starting sulfone.[7] | 1. For enolizable aldehydes, use an in situ generated amide base (e.g., from CsF and tris(trimethylsilyl)amine) to minimize enolization.[6]2. Barbier-type conditions can also help to minimize the self-condensation of the sulfone by keeping the concentration of the free anion low.[7] |
| Reaction Stalls at the Intermediate Stage | 1. Stable sulfinate intermediate: The sulfinate salt is relatively stable and requires protonation to decompose to the final product.[1][2]2. Insufficiently acidic workup. | 1. Ensure a proper acidic workup (e.g., with 3 N HCl) is performed to facilitate the elimination of sulfur dioxide and 2-pyridone.[1]2. Check the pH of the aqueous layer after workup to ensure it is sufficiently acidic. |
Quantitative Data
The following table summarizes the reaction of this compound with various carbonyl compounds, providing a comparison of reaction conditions and yields.
| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 76[1] |
| 2 | 4-Nitrobenzaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 95[2] |
| 3 | 2-Naphthaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 92[2] |
| 4 | Cyclohexanecarboxaldehyde | t-BuOK | DMF | -50 to -40 | 0.25 | 85[2] |
| 5 | Acetophenone | LiHMDS | DMF | -50 to -40 | 0.5 | 81[2] |
| 6 | Benzophenone | LiHMDS | DMF/THF | -50 to -40 | 0.5 | 88[2] |
Experimental Protocols
General Procedure for the Gem-Difluoroolefination of Aldehydes and Ketones: [1]
-
To a solution of this compound (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous DMF at -50 °C, slowly add a solution of potassium tert-butoxide (t-BuOK) (1.8 equiv) in DMF.
-
Allow the reaction mixture to warm to -40 °C over a period of 15 minutes.
-
Quench the reaction by adding 3 N HCl.
-
Perform a standard aqueous workup.
-
Purify the crude product by column chromatography to obtain the desired gem-difluoroalkene.
Visualizations
Caption: Workflow of the Julia-Kocienski reaction.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sioc.cas.cn [sioc.cas.cn]
Quenching procedures to minimize side products with 2-((Difluoromethyl)sulfonyl)pyridine
Welcome to the technical support center for 2-((Difluoromethyl)sulfonyl)pyridine, a versatile reagent for gem-difluoroolefination. This resource provides detailed guidance on quenching procedures designed to maximize your product yield and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism when using this compound for gem-difluoroolefination?
A1: The reaction proceeds via a Julia-Kocienski type mechanism. First, a base deprotonates the this compound. The resulting carbanion then adds to a carbonyl compound (aldehyde or ketone) to form a β-alkoxy sulfone adduct. This adduct undergoes a Smiles rearrangement to a relatively stable sulfinate salt intermediate.[1][2] This intermediate is then decomposed during the quenching step to yield the final gem-difluoroalkene product, sulfur dioxide, and 2-pyridone.[1][3]
Q2: What is the standard and recommended quenching procedure for this reaction?
A2: The most widely used and effective procedure is to quench the reaction mixture at low temperature (typically -50 to -40 °C) with a strong acid, such as 3 N hydrochloric acid (HCl).[1][3][4]
Q3: Why is a low-temperature acidic quench necessary?
A3: The acidic quench is crucial for the final elimination step. Protonation of the pyridine ring in the sulfinate intermediate enhances the leaving group ability of the 2-pyridyloxy group, facilitating the rapid decomposition to the desired alkene.[1][3] Maintaining a low temperature during the addition of acid is critical to prevent the formation of undefined side products that can occur if the reaction is allowed to warm up prematurely.[4]
Q4: Can I use a milder quenching agent like saturated ammonium chloride (NH₄Cl)?
A4: Yes, saturated aqueous ammonium chloride is a viable quenching agent and is used in many related olefination reactions.[2][5] It provides a source of protons to decompose the sulfinate intermediate. However, for the Julia-Kocienski reaction with this compound, a subsequent addition of a stronger acid like HCl is sometimes employed to ensure complete decomposition and facilitate workup.[6] The optimal choice may depend on the specific substrate and the stability of the product to strong acids.
Q5: What is the main organic byproduct from a standard, successful reaction?
A5: The primary organic byproduct is 2-pyridone (or its tautomer, pyridin-2-ol). A significant advantage of this reagent is that this byproduct is water-soluble, which greatly simplifies the purification of the desired gem-difluoroalkene product during aqueous workup.[7]
Troubleshooting Guide
Problem: I am observing very low yields of my desired gem-difluoroalkene.
-
Potential Cause 1: Aldol Condensation of Substrate. If you are using an enolizable aldehyde, it may be undergoing self-condensation under the basic reaction conditions.[3][4] This is a common side reaction that consumes your starting material.
-
Solution: Consider switching the base to Lithium Hexamethyldisilazide (LiHMDS) to suppress the undesired aldol reaction.[3] Alternatively, employ "Barbier-like conditions" by adding the base slowly to a mixture of the sulfone and the aldehyde. This ensures the generated carbanion reacts with the aldehyde as soon as it is formed, minimizing side reactions.[3]
-
-
Potential Cause 2: Self-Condensation of the Sulfone Reagent. The deprotonated sulfone can potentially react with another molecule of the starting sulfone, leading to dimerization.
-
Solution: Using "Barbier-like conditions" as described above is the most effective way to prevent this side reaction.[3]
-
-
Potential Cause 3: Improper Quenching Temperature. Adding the acidic quench at a temperature significantly higher than the recommended -40 °C can lead to decomposition of the intermediates or the product.
-
Solution: Ensure the reaction mixture is maintained at -50 to -40 °C during the slow addition of the acid quench.[4] Only allow the mixture to warm to room temperature after the quench is complete.
-
Problem: My reaction failed, and I isolated a stable, unexpected side product.
-
Potential Cause: Trapping of the sulfinate intermediate. The sulfinate intermediate is relatively stable and can be trapped by electrophiles other than a proton.[3]
-
Example: If the reaction is quenched with an alkylating agent like methyl iodide (CH₃I) instead of an acid, a methylated sulfinate side product will be formed in high yield, and no alkene will be produced.[3]
-
Solution: Ensure your quenching agent is a proton source (e.g., HCl, NH₄Cl) and that no other reactive electrophiles are present in the reaction mixture during the quench.
-
Problem: The reaction works well for my aldehydes, but fails with diaryl ketones.
-
Potential Cause: Retro-aldol type decomposition. With certain substrates, such as diaryl ketones, the key β-alkoxy sulfone intermediate can be unstable under basic conditions and decompose back to the starting materials before the desired Smiles rearrangement can occur.
-
Solution: For these challenging substrates, a modified protocol may be necessary. It has been shown that an acid-promoted Smiles rearrangement of the isolated carbinol intermediate can be an effective strategy to achieve the desired gem-difluoroolefination.
-
Quantitative Data Summary: Impact of Quenching Procedure
The following table summarizes the expected outcomes based on different quenching procedures described in the literature.
| Quenching Agent | Recommended Conditions | Expected Outcome | Potential Side Product(s) | Reference(s) |
| 3 N Hydrochloric Acid (HCl) | Add slowly at -50 to -40 °C | High yield of desired gem-difluoroalkene | Undefined decomposition products if warmed prematurely | [1][3][4] |
| Saturated Ammonium Chloride (NH₄Cl) | Add at low temperature, may require subsequent acidification | Good yield of gem-difluoroalkene | Incomplete reaction if sulfinate is very stable | [2][5][6] |
| Methyl Iodide (CH₃I) | Add at low temperature | No alkene formation | Methylated sulfinate intermediate (trapped side product, ~83% yield) | [3] |
Experimental Protocols
Protocol 1: Standard Quenching Procedure with Hydrochloric Acid
This protocol is the recommended procedure for most aldehydes and ketones.
-
Cool the reaction mixture containing the formed sulfinate intermediate to -50 °C in a dry ice/acetone bath.
-
Slowly add 3 N aqueous HCl dropwise via a syringe, ensuring the internal temperature does not rise above -40 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 15-30 minutes.
-
Proceed with standard aqueous workup: dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild Quenching with Saturated Ammonium Chloride
This protocol can be used for substrates that may be sensitive to strong acids.
-
Cool the reaction mixture to -50 °C.
-
Slowly add saturated aqueous NH₄Cl dropwise.
-
Allow the mixture to warm to room temperature.
-
Optional but recommended: If the reaction does not appear complete (e.g., by TLC analysis), slowly add 3 N HCl at 0 °C to ensure full decomposition of the intermediate.[6]
-
Proceed with standard aqueous workup and purification as described in Protocol 1.
Visualizations
References
- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Difluoromethyl 2-pyridyl sulfone: a versatile carbonyl gem-difluoroolefination reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Base promoted gem-difluoroolefination of alkyl triflones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Difluoromethylation Reagents: Spotlight on 2-((Difluoromethyl)sulfonyl)pyridine
For researchers, scientists, and professionals in drug development, the introduction of a difluoromethyl (-CF2H) group is a critical tool for modulating the properties of organic molecules. This guide provides a comparative analysis of 2-((Difluoromethyl)sulfonyl)pyridine against other common difluoromethylation reagents, supported by experimental data and detailed protocols.
The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering enhanced membrane permeability, metabolic stability, and binding affinity in drug candidates.[1] A variety of reagents have been developed for its introduction, each with distinct mechanisms and applications. This guide focuses on the performance of this compound, a reagent that has gained prominence for its efficiency in gem-difluoroolefination, and compares it with other key players in the field.
At a Glance: Comparison of Key Difluoromethylation Reagents
| Reagent | Primary Application | Mechanism | Key Advantages |
| This compound | gem-Difluoroolefination of aldehydes and ketones | Julia-Kocienski type olefination | High yields, broad substrate scope, stable crystalline solid, water-soluble byproduct.[2][3] |
| Difluoromethyl Phenyl Sulfone (PhSO2CF2H) | Nucleophilic difluoromethylation, radical (phenylsulfonyl)difluoromethylation | Nucleophilic addition, radical addition | Versatile, can act as a precursor to various difluoromethylated compounds.[3][4] |
| (Difluoromethyl)trimethylsilane (TMSCF2H) | Nucleophilic difluoromethylation, radical difluoromethylation | Nucleophilic addition, radical addition | Commercially available, used in metal-catalyzed cross-coupling reactions.[2][5] |
| Zinc Difluoromethanesulfinate (Zn(SO2CF2H)2) | Radical C-H difluoromethylation of heteroarenes | Radical process | Mild, operationally simple, scalable, compatible with a range of nitrogen-containing heterocycles.[6] |
In-Depth Analysis: this compound in Action
This compound, first reported in 2010, has emerged as a highly effective reagent for the one-step synthesis of gem-difluoroalkenes from aldehydes and ketones.[2][7] This reaction proceeds via a Julia-Kocienski-type mechanism, offering a practical and straightforward alternative to traditional methods that often require harsh conditions or toxic reagents.[2]
Comparative Performance in gem-Difluoroolefination
A key advantage of this compound is its superior reactivity compared to other difluoromethyl heteroaryl sulfones in the gem-difluoroolefination of carbonyl compounds. Experimental data demonstrates significantly higher yields for a range of substrates.
| Aldehyde/Ketone Substrate | Product | Yield with 2-PySO2CF2H (%) | Yield with other heteroaryl sulfones (%) |
| 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 | 42 (with 1,3-benzothiazol-2-yl difluoromethyl sulfone) |
| 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 85 | - |
| 4-Nitrobenzaldehyde | 1-(2,2-Difluorovinyl)-4-nitrobenzene | 75 | - |
| Cyclohexanone | (2,2-Difluorovinyl)cyclohexane | 82 | - |
| Acetophenone | (1-(2,2-Difluorovinyl)vinyl)benzene | 78 | - |
Data sourced from Organic Letters, 2010, 12, 1444-1447.[3][8]
Experimental Protocol: gem-Difluoroolefination of 4-Methoxybenzaldehyde
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Potassium tert-butoxide (t-BuOK)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (3 N)
Procedure:
-
To a solution of 2-((difluorometyl)sulfonyl)pyridine (0.5 mmol) and 4-methoxybenzaldehyde (0.6 mmol, 1.2 equiv) in DMF (2 mL) at -50 °C under a nitrogen atmosphere, a solution of t-BuOK (0.9 mmol, 1.8 equiv) in DMF (1 mL) is added dropwise.
-
The reaction mixture is stirred and allowed to warm to -40 °C over 15 minutes.
-
The reaction is then quenched by the addition of 3 N HCl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-(2,2-difluorovinyl)-4-methoxybenzene.
DOT Script for the gem-Difluoroolefination Workflow:
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. books.rsc.org [books.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. chinesechemsoc.org [chinesechemsoc.org]
A Comparative Guide to Hu Reagent and Ruppert-Prakash Reagent (TMSCF3) for Difluoromethylation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethyl (CF2H) group is a critical strategy in modern medicinal chemistry and materials science, offering a unique combination of lipophilicity and hydrogen-bond-donating capability. This guide provides an objective comparison of two prominent reagents utilized for difluoromethylation: the Hu Reagent (specifically, difluoromethyl 2-pyridyl sulfone and its derivatives) and the Ruppert-Prakash reagent (TMSCF3). This comparison is supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic applications.
Introduction to the Reagents
The Hu Reagent , typically difluoromethyl 2-pyridyl sulfone, is a versatile crystalline solid that can function as a nucleophilic, electrophilic, or radical source of the difluoromethyl group depending on the reaction conditions.[1][2] Its stability and multifaceted reactivity have made it a valuable tool in organic synthesis.
The Ruppert-Prakash Reagent (TMSCF3) is a well-established liquid reagent primarily used for trifluoromethylation. However, under specific conditions, it serves as an efficient precursor to difluorocarbene (:CF2), which can then engage in a variety of difluoromethylation reactions, particularly with nitrogen heterocycles and for difluorocyclopropanation.[3][4]
Mechanism of Action
The two reagents operate via fundamentally different mechanisms to achieve difluoromethylation. The Hu Reagent typically requires deprotonation to form a nucleophilic difluoromethyl anion, while the Ruppert-Prakash reagent generates electrophilic difluorocarbene.
Caption: Nucleophilic activation of the Hu Reagent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stereoselectivity of the Julia-Kocienski Reaction: 2-((Difluoromethyl)sulfonyl)pyridine vs. Other Sulfones
For Researchers, Scientists, and Drug Development Professionals
The Julia-Kocienski reaction stands as a powerful and versatile tool in the synthetic organic chemist's arsenal for the construction of carbon-carbon double bonds. A key feature of this reaction is the ability to control the stereochemical outcome, yielding either the (E)- or (Z)-alkene isomer selectively. This control is largely dictated by the nature of the heterocyclic sulfone employed. This guide provides a comparative analysis of the stereoselectivity of the Julia-Kocienski reaction, with a particular focus on the performance of 2-((difluoromethyl)sulfonyl)pyridine against more traditional sulfones like benzothiazol-2-yl (BT) and 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.
Executive Summary
The choice of the sulfone activating group in the Julia-Kocienski olefination is a critical determinant of the resulting alkene geometry. While benzothiazol-2-yl (BT-SO₂R) and 1-phenyl-1H-tetrazol-5-yl (PT-SO₂R) sulfones are widely recognized for their high (E)-selectivity, pyridinyl sulfones, including this compound, exhibit a strong preference for the formation of (Z)-alkenes. This shift in stereoselectivity is attributed to the electronic properties and steric influences of the pyridine ring. The electron-withdrawing nature of the difluoromethyl group in this compound further enhances its reactivity, making it a valuable reagent for specific synthetic applications, particularly in the synthesis of gem-difluoroalkenes.
Data Presentation: A Comparative Overview of Stereoselectivity
The following table summarizes the typical stereochemical outcomes observed in the Julia-Kocienski reaction with different sulfones. It is important to note that the exact E/Z ratios can be influenced by various factors including the specific substrates (aldehyde and sulfone), base, solvent, and reaction temperature.
| Sulfone Moiety | Typical Major Isomer | Reported E/Z Ratios | Notes |
| Benzothiazol-2-yl (BT) | (E) | >95:5 | Generally high (E)-selectivity with a wide range of aldehydes.[1] |
| 1-Phenyl-1H-tetrazol-5-yl (PT) | (E) | >95:5 | Often provides slightly better (E)-selectivity than BT-sulfones and can be advantageous for reactions with base-sensitive aldehydes due to a lower tendency for self-condensation.[1] |
| 1-tert-Butyl-1H-tetrazol-5-yl (TBT) | (E) | High (E) | Similar to PT-sulfones, offering good (E)-selectivity. |
| 2-Pyridinyl (Py) | (Z) | High (Z) | Generally exhibits high (Z)-selectivity, providing a complementary approach to the more common (E)-selective methods.[1] |
| This compound | (Z) | High (Z) | While direct comparative data for non-fluorinated alkenes is limited, its behavior as a pyridinyl sulfone and its documented high reactivity suggest a strong preference for (Z)-isomers. In the context of gem-difluoroolefination, it is a highly effective reagent. |
Mechanism of Stereoselectivity
The stereochemical outcome of the Julia-Kocienski reaction is determined in the initial addition of the metalated sulfone to the aldehyde, which can proceed through either a syn or anti transition state. The subsequent Smiles rearrangement and elimination of sulfur dioxide are stereospecific.
The preference for the syn or anti adduct is influenced by the nature of the sulfone's heterocyclic group. For BT and PT sulfones, an open transition state is generally favored, leading to the anti adduct and subsequently the (E)-alkene. In contrast, the pyridine moiety is believed to favor a closed, chelated transition state, particularly with lithium or sodium counterions, which leads to the syn adduct and ultimately the (Z)-alkene.[1]
Experimental Protocols
General Procedure for Julia-Kocienski Olefination with BT or PT Sulfones (E-Selective)
A solution of the alkyl heteroaryl sulfone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a strong base, such as potassium hexamethyldisilazide (KHMDS) or lithium hexamethyldisilazide (LHMDS) (1.1 equiv), in THF is added dropwise, and the resulting mixture is stirred for 30-60 minutes. The aldehyde (1.2 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates completion. The reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired (E)-alkene.
Experimental Protocol for gem-Difluoroolefination with this compound
The following protocol is adapted from a reported procedure for the synthesis of gem-difluoroalkenes and demonstrates the reactivity of this compound.
To a solution of this compound (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in anhydrous DMF at -50 °C under an inert atmosphere is slowly added a solution of potassium tert-butoxide (t-BuOK) (1.8 equiv) in DMF. The reaction mixture is then warmed to -40 °C over 15 minutes. The reaction is quenched by the addition of 3 N HCl. The mixture is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the gem-difluoroalkene.
Logical Workflow for Sulfone Selection in Julia-Kocienski Olefination
The choice of sulfone is a critical decision in planning a Julia-Kocienski olefination. The following diagram illustrates a logical workflow for selecting the appropriate sulfone based on the desired stereochemical outcome.
Conclusion
The stereoselectivity of the Julia-Kocienski reaction can be effectively controlled by the judicious choice of the sulfone component. While BT and PT sulfones are reliable reagents for the synthesis of (E)-alkenes, pyridinyl sulfones offer a valuable alternative for accessing (Z)-alkenes with high selectivity. This compound, in particular, has demonstrated high reactivity and is a potent reagent for the synthesis of gem-difluoroalkenes, with an expected propensity for (Z)-selectivity in the formation of non-fluorinated alkenes based on the general behavior of pyridyl sulfones. Researchers and drug development professionals can leverage this understanding to strategically design and execute syntheses of target molecules with precise stereochemical control.
References
A Comparative Review of Reagents for Gem-Difluoroolefination
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent for Carbonyl Gem-Difluoroolefination
The introduction of a gem-difluoroolefin moiety into organic molecules is a critical strategy in medicinal chemistry and materials science. This functional group can act as a bioisostere for a carbonyl group, influencing the molecule's metabolic stability and binding affinity. A variety of reagents have been developed for the deoxygenative gem-difluoroolefination of aldehydes and ketones, each with its own advantages and limitations. This guide provides a comparative overview of prominent reagents, focusing on their performance, substrate scope, and experimental protocols to aid researchers in selecting the most suitable method for their synthetic challenges.
Performance Comparison of Key Reagents
The efficacy of a gem-difluoroolefination reagent is highly dependent on the substrate and reaction conditions. Below is a comparative summary of commonly employed reagents for the conversion of representative aromatic aldehydes, aliphatic aldehydes, and ketones.
| Substrate | Julia-Kocienski Reagent | Wittig-Type Reagent I | Wittig-Type Reagent II | Copper-Catalyzed System |
| Difluoromethyl 2-pyridyl sulfone | TMSCF₂Cl / PPh₃ | [Ph₃P⁺CF₂H]Br⁻ | TMSCF₃ / CuI (for diazo compounds) | |
| Benzaldehyde | 81%[1] | 65%[2] | 75%[3] | Not Applicable |
| 4-Methoxybenzaldehyde | 86%[1][4] | 68%[5] | 72%[3] | Not Applicable |
| Cyclohexanecarboxaldehyde | 40% (using LiHMDS)[1][6] | 47%[2] | Not Reported | Not Applicable |
| Acetophenone | 62%[1] | Unreactive[2] | Not Applicable[3] | Not Applicable |
| Benzophenone | 92% (with acid promoter)[6] | Not Reported | Not Applicable[3] | Not Applicable |
| Ethyl Phenyl-diazoacetate | Not Applicable | Not Applicable | Not Applicable | Low Yield |
| Diphenyl-diazomethane | Not Applicable | Not Applicable | Not Applicable | 85%[7] |
Reagent Profiles and Mechanistic Pathways
Julia-Kocienski Olefination: Difluoromethyl 2-pyridyl sulfone
This reagent has emerged as a robust and versatile option for the gem-difluoroolefination of a wide array of aldehydes and ketones.[8] The reaction proceeds via a modified Julia-Kocienski mechanism, offering high yields and good functional group tolerance.[9] A key advantage is its stability as a crystalline solid and the water-solubility of its byproduct, simplifying purification.[9] For challenging substrates like diaryl ketones and enolizable aliphatic aldehydes, modified protocols, such as acid-promoted Smiles rearrangement or the use of specific amide bases, have been developed to overcome issues like retro-aldol decomposition.[10]
Wittig-Type Reagents
Wittig-type reactions represent a classic and direct approach to gem-difluoroolefination from carbonyl compounds.
a) (Chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) and Triphenylphosphine (PPh₃)
This system generates the reactive difluoromethylene phosphonium ylide in situ.[11] It is particularly effective for aromatic aldehydes and activated ketones.[12] Comparative studies have shown TMSCF₂Cl to be superior to its bromo (TMSCF₂Br) and trifluoromethyl (TMSCF₃) counterparts for this transformation.[2] However, a notable limitation is its ineffectiveness with non-activated ketones like acetophenone.[2]
b) Difluoromethyltriphenylphosphonium Bromide ([Ph₃P⁺CF₂H]Br⁻)
This stable, easily prepared phosphonium salt serves as a reliable precursor to the corresponding ylide upon deprotonation with a suitable base like DBU.[3] It shows good reactivity with a range of aldehydes, including those with heteroaromatic systems. A key limitation of this reagent is its inapplicability to ketones.[3]
Copper-Catalyzed Olefination of Diazo Compounds with TMSCF₃
This method offers a distinct approach, converting diazo compounds into gem-difluoroolefins, rather than carbonyls.[13] The reaction is catalyzed by a copper(I) species and utilizes the readily available Ruppert-Prakash reagent (TMSCF₃).[7] The transformation proceeds via trifluoromethylation followed by a C-F bond cleavage.[14] This methodology is particularly effective for diaryl diazomethanes, while α-diazo esters tend to give lower yields.
Experimental Protocols
General Procedure for Julia-Kocienski Olefination with Difluoromethyl 2-pyridyl sulfone[5]
To a solution of difluoromethyl 2-pyridyl sulfone (1.0 equiv.) and the carbonyl compound (1.2 equiv.) in anhydrous DMF at -50 °C is slowly added a solution of potassium tert-butoxide (1.8 equiv.) in DMF. The reaction mixture is warmed to -40 °C over 15 minutes and then quenched with 3 N HCl. The mixture is extracted with an appropriate organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired gem-difluoroolefin.
General Procedure for Wittig Olefination with [Ph₃P⁺CF₂H]Br⁻[4]
To a mixture of difluoromethyltriphenylphosphonium bromide (3.0 equiv.), the aldehyde (1.0 equiv.), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv.) is added anhydrous DMF under a nitrogen atmosphere. The resulting mixture is stirred at 50 °C for 4 hours. After cooling to room temperature, the solution is diluted with dichloromethane and washed with water. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by concentration. The residue is purified by column chromatography to give the pure product.
General Procedure for Wittig Olefination with TMSCF₂Cl and PPh₃[3][16]
In a pressure tube, the aldehyde (1.0 equiv.), triphenylphosphine (2.0 equiv.), and (chlorodifluoromethyl)trimethylsilane (2.0 equiv.) are dissolved in anhydrous THF. The tube is sealed, and the reaction mixture is heated at 100 °C for 8 hours. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the gem-difluoroolefin. For activated ketones, the reaction is typically run at 80 °C.
General Procedure for Copper-Catalyzed Olefination of Diazo Compounds[8]
To a mixture of the diazo compound (1.0 equiv.), CuI (0.05 equiv.), and CsF (0.05 equiv.) is added a mixed solvent of 1,4-dioxane and NMP (10:1). Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 equiv.) is then added, and the reaction mixture is stirred at 60 °C. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to afford the 1,1-difluoroalkene.
Conclusion
The choice of reagent for gem-difluoroolefination is dictated by the nature of the substrate and the desired operational simplicity. For a broad substrate scope that includes both aldehydes and ketones, difluoromethyl 2-pyridyl sulfone stands out as a highly effective reagent. For the specific olefination of aldehydes, difluoromethyltriphenylphosphonium bromide offers a reliable Wittig-type approach. The TMSCF₂Cl/PPh₃ system is a good alternative for aldehydes and activated ketones. For the conversion of diazo compounds, the copper-catalyzed system with TMSCF₃ is the method of choice. Researchers should consider the specific limitations of each reagent, particularly the reactivity of Wittig-type reagents towards ketones, when planning their synthetic routes.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones [organic-chemistry.org]
- 10. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed gem-difluoroolefination of diazo compounds with TMSCF3 via C-F bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Benchmarking the performance of 2-((Difluoromethyl)sulfonyl)pyridine against other fluorinating agents
For researchers, scientists, and drug development professionals, the strategic introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The difluoromethyl group (-CF2H), in particular, offers a unique combination of properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. This guide provides a comprehensive performance benchmark of 2-((Difluoromethyl)sulfonyl)pyridine against other prevalent fluorinating agents, supported by experimental data and detailed protocols.
Overview of this compound
This compound, also known as the "Hu Reagent," has emerged as a highly efficient reagent, primarily for the gem-difluoroolefination of aldehydes and ketones via a Julia-Kocienski type reaction.[1][2] It is a stable, crystalline solid, making it easy to handle compared to many gaseous or highly reactive fluorinating agents.[1][2] Its applications also extend to nucleophilic difluoro(sulfonato)methylation and the alkylation of heterocycles.[3][4]
Performance in Gem-Difluoroolefination
This compound excels in the conversion of carbonyls to gem-difluoroolefins. Experimental data demonstrates its superior performance in terms of reaction yield and substrate scope compared to other heteroaryl difluoromethyl sulfones.
Comparative Performance Data
The following table summarizes the yield of the gem-difluoroolefination reaction of 2-naphthaldehyde with various difluoromethyl heteroaryl sulfones.
| Reagent | Yield (%) |
| This compound | 92 |
| 1,3-Benzothiazol-2-yl difluoromethyl sulfone | 42 |
| 1-Phenyl-1H-tetrazol-5-yl difluoromethyl sulfone | <5 |
| 1-tert-Butyl-1H-tetrazol-5-yl difluoromethyl sulfone | <5 |
Data sourced from Zhao et al., Org. Lett. 2010, 12, 1444-1447.[1]
Substrate Scope
This compound has been successfully applied to a wide range of aldehydes and ketones, affording the corresponding gem-difluoroalkenes in good to excellent yields.
| Substrate (Aldehyde/Ketone) | Product | Yield (%) |
| 4-Methoxybenzaldehyde | 1-(2,2-Difluorovinyl)-4-methoxybenzene | 86 |
| 4-Nitrobenzaldehyde | 1-(2,2-Difluorovinyl)-4-nitrobenzene | 75 |
| 2-Naphthaldehyde | 2-(2,2-Difluorovinyl)naphthalene | 92 |
| Cyclohexanecarboxaldehyde | (2,2-Difluorovinyl)cyclohexane | 71 |
| Acetophenone | (1,1-Difluoroprop-1-en-2-yl)benzene | 85 |
| 4'-Methoxyacetophenone | 1-(1,1-Difluoroprop-1-en-2-yl)-4-methoxybenzene | 90 |
| Pregnenolone | 21,21-Difluoro-3β-hydroxy-20-methylpregna-5,20-diene | 57 |
Data sourced from Zhao et al., Org. Lett. 2010, 12, 1444-1447.[1]
Experimental Protocol: Gem-Difluoroolefination
Materials:
-
This compound
-
Aldehyde or ketone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3 M Hydrochloric acid (HCl)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the carbonyl compound (1.2 equiv) in anhydrous DMF at -50 °C under an inert atmosphere, slowly add a solution of t-BuOK (1.8 equiv) in DMF.
-
Allow the reaction mixture to warm to -40 °C over 15 minutes.
-
Quench the reaction by the addition of 3 M HCl.
-
Perform a standard aqueous workup, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired gem-difluoroalkene.
Reaction Workflow
Comparison with Other Classes of Fluorinating Agents
The choice of a fluorinating agent depends heavily on the desired transformation. This compound is a specialist in gem-difluoroolefination. For other types of difluoromethylations, different classes of reagents are more suitable.
Nucleophilic Difluoromethylating Agents
These reagents deliver a nucleophilic "CF2H⁻" equivalent. A prominent example is the Ruppert-Prakash reagent (TMSCF3), which can also be used for difluoromethylation.[5][6]
General Reaction Scheme:
Performance Comparison (Difluoromethylation of Aldehydes):
| Reagent | Substrate | Product | Yield (%) |
| TMSCF₂H / CsF | 4-Methoxybenzaldehyde | 2,2-Difluoro-1-(4-methoxyphenyl)ethanol | 91 |
| Diethyl difluoromethylphosphonate / Base | Benzaldehyde | 1-Phenyl-2,2-difluoroethanol | 85 |
Data sourced from Prakash et al., Org. Lett. 2011, 13, 22, 5842–5845 and Beier et al., J. Fluorine Chem. 2011, 132, 8, 594-600.
Experimental Protocol (using TMSCF₂H):
-
To a solution of the aldehyde (1.0 equiv) and TMSCF₂H (2.0 equiv) in DMF, add CsF (0.13 equiv) at room temperature.
-
Stir the reaction mixture for the appropriate time (monitored by TLC).
-
Upon completion, quench with water and extract with an organic solvent.
-
Purify by column chromatography.
Electrophilic Difluoromethylating Agents
These reagents deliver an electrophilic "CF2H⁺" equivalent and are suitable for the difluoromethylation of nucleophiles like amines, thiols, and enolates. Examples include S-(difluoromethyl)diarylsulfonium salts.[7]
General Reaction Scheme:
Performance Data (Difluoromethylation of Thiols):
| Reagent | Substrate | Product | Yield (%) |
| S-(Difluoromethyl)diarylsulfonium tetrafluoroborate | 4-Chlorothiophenol | 1-Chloro-4-((difluoromethyl)thio)benzene | 85 |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | 4-tert-Butylthiophenol | 1-(tert-Butyl)-4-((difluoromethyl)thio)benzene | 95 |
Data sourced from Prakash et al., Org. Lett. 2007, 9, 10, 1863–1866 and Hu et al., Org. Lett. 2010, 12, 21, 4900–4903.
Experimental Protocol (using S-(Difluoromethyl)diarylsulfonium salt):
-
To a solution of the thiol (1.0 equiv) and a base (e.g., NaH, 1.1 equiv) in an anhydrous solvent (e.g., THF) at 0 °C, add the S-(difluoromethyl)diarylsulfonium salt (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
Radical Difluoromethylating Agents
These reagents generate a difluoromethyl radical (•CF2H) and are particularly useful for the C-H functionalization of (hetero)arenes.[8] Reagents like zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) are commonly employed.[8]
General Reaction Scheme:
References
- 1. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 2-((Difluoromethyl)sulfonyl)pyridine in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and cost-effective incorporation of the difluoromethyl (CF2H) group is a critical aspect of modern synthetic chemistry. This guide provides a comprehensive cost-benefit analysis of 2-((Difluoromethyl)sulfonyl)pyridine, also known as Difluoromethyl 2-pyridyl sulfone or 2-PySO2CF2H, for large-scale synthesis. Its performance is objectively compared with key alternative difluoromethylating reagents, supported by experimental data, detailed protocols, and workflow visualizations.
Executive Summary
This compound emerges as a versatile and highly effective reagent, particularly for the gem-difluoroolefination of aldehydes and ketones via a Julia-Kocienski type reaction. Its primary advantages lie in its stability, ease of handling, and the generation of a water-soluble byproduct, simplifying purification. While the initial reagent cost may be higher than some alternatives at laboratory scale, its high efficiency, broad substrate scope, and operational simplicity present a compelling case for its use in large-scale synthesis where process efficiency and reliability are paramount. Alternative reagents such as Zinc difluoromethanesulfinate (DFMS) and (Difluoromethyl)triphenylphosphonium bromide offer advantages in different contexts, such as radical difluoromethylation and Wittig-type reactions, respectively. The selection of the optimal reagent will ultimately depend on the specific synthetic transformation, scale of operation, and cost considerations.
Data Presentation: Comparative Analysis of Difluoromethylation Reagents
Table 1: Cost Comparison of Difluoromethylation Reagents
| Reagent | Supplier Example | CAS Number | Purity | Price (USD) per Gram | Notes |
| This compound | Sigma-Aldrich | 1219454-89-3 | 97% (HPLC) | ~$112.50 (for 1g) | Stable, crystalline solid. Price decreases significantly with larger quantities. |
| Chem-Impex | 1219454-89-3 | ≥ 97% (HPLC) | ~$158.40 (for 1g) | White to off-white powder. | |
| Zinc difluoromethanesulfinate (DFMS) | Sigma-Aldrich | 1355729-38-2 | 95% | ~$249.90 (for 1g) | Baran difluoromethylation reagent; effective for radical C-H difluoromethylation.[1] |
| Advanced Biochemicals | 1355729-38-2 | 97% | $60.00 (for 5g) | Price varies significantly between suppliers. | |
| (Difluoromethyl)triphenylphosphonium bromide | Sigma-Aldrich | 58310-28-4 | ≥95.0% | Currently unavailable for purchase | Used in Wittig-type reactions and as a CF2H radical source. |
| Aladdin Scientific | 58310-28-4 | ≥97% | ~$0.87 (for 250mg) | Price is significantly lower but may not be indicative of bulk pricing.[2] |
Note: Prices are based on listed catalog prices for small quantities and are subject to change. Bulk pricing for large-scale synthesis will be significantly lower and requires direct inquiry with suppliers.
Table 2: Performance Comparison in Gem-Difluoroolefination of 4-Methoxybenzaldehyde
| Reagent/Method | Key Reagents | Typical Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| This compound (Julia-Kocienski) | 2-PySO2CF2H, t-BuOK, DMF | 86%[3][4] | -50 °C to -40 °C, 15 min | High yield, short reaction time, mild conditions, water-soluble byproduct simplifies workup.[3] | Requires cryogenic temperatures. |
| (Difluoromethyl)triphenylphosphonium bromide (Wittig) | [Ph3PCF2H]Br, Base (e.g., NaH), Aldehyde | Moderate (e.g., 60-70% for similar substrates)[5] | 80 °C, 4-12 h | One-pot reaction. | High temperatures, longer reaction times, formation of triphenylphosphine oxide byproduct complicates purification. |
| TMSCF2Cl / PPh3 (Wittig-type) | (Chlorodifluoromethyl)trimethylsilane, PPh3 | 47% (for enolizable aldehydes)[6] | 60-80 °C | Avoids strongly basic conditions initially. | Moderate yields, requires elevated temperatures. |
Cost-Benefit Analysis in Large-Scale Synthesis
Scalability and Reagent Preparation
The synthesis of This compound is a two-step process from readily available starting materials, which is amenable to scale-up.[7] While the initial investment in process development is required, the stability and ease of handling of the final reagent contribute to a more robust and predictable manufacturing process.
Zinc difluoromethanesulfinate (DFMS) is also scalable and offers a user-friendly, open-flask procedure for direct difluoromethylation.[1] Its synthesis has been a subject of process development, indicating its potential for industrial applications.
(Difluoromethyl)triphenylphosphonium bromide can be prepared from triphenylphosphine and dibromodifluoromethane. While the synthesis is straightforward, handling gaseous reagents on a large scale requires specialized equipment.
Process Efficiency and Atom Economy
From a process efficiency standpoint, the Julia-Kocienski olefination using This compound is highly advantageous. The high yields and short reaction times can significantly increase throughput in a manufacturing setting.[3][4] Furthermore, the primary organic byproduct, pyridin-2-ol, is water-soluble, which greatly simplifies the purification of the desired gem-difluoroalkene product, reducing solvent usage and downstream processing costs.[3]
In contrast, Wittig-type reactions using phosphonium salts generate stoichiometric amounts of triphenylphosphine oxide, which can be challenging to remove on a large scale and negatively impacts the atom economy of the process.[8] Atom economy is a crucial metric in green chemistry, reflecting the efficiency of a reaction in converting reactants to the final product.[8][9]
Safety and Waste Management
For large-scale synthesis, safety and waste management are paramount. This compound is a stable, crystalline solid, making it easier and safer to handle than gaseous or highly reactive reagents.[3] The primary waste streams are the water-soluble pyridin-2-ol and inorganic salts, which are generally easier to manage than the bulky triphenylphosphine oxide from Wittig reactions.
Phosphonium salts require careful handling, and their disposal must be managed according to regulations for phosphorus-containing compounds.[10] The thermal treatment or incineration of organic materials, especially those classified as hazardous waste, is often recommended.[10]
Zinc-based reagents like DFMS also require appropriate waste management protocols for heavy metal-containing streams.[11]
Experimental Protocols
Protocol 1: Gem-Difluoroolefination of 4-Methoxybenzaldehyde using this compound
This protocol is adapted from the literature for the Julia-Kocienski olefination.[4]
Materials:
-
This compound (1.0 eq)
-
4-Methoxybenzaldehyde (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (1.8 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of this compound and 4-methoxybenzaldehyde in anhydrous DMF at -50 °C under an inert atmosphere, slowly add a solution of t-BuOK in DMF.
-
Allow the reaction mixture to warm to -40 °C over 15 minutes.
-
Quench the reaction by the slow addition of 3 N HCl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2,2-difluorovinyl)-4-methoxybenzene.
Protocol 2: Wittig-type Gem-Difluoroolefination of an Aldehyde using (Difluoromethyl)triphenylphosphonium Bromide
This is a general procedure based on literature precedents.[5]
Materials:
-
(Difluoromethyl)triphenylphosphonium bromide (3.0 eq)
-
Aldehyde (1.0 eq)
-
Base (e.g., Sodium Hydride or Potassium tert-butoxide) (3.0 eq)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of (Difluoromethyl)triphenylphosphonium bromide in anhydrous solvent, add the base portionwise at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add the aldehyde.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction by TLC or GC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired gem-difluoroalkene from triphenylphosphine oxide.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
References
- 1. Baran difluoromethylation reagent - Enamine [enamine.net]
- 2. biocompare.com [biocompare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. sioc.ac.cn [sioc.ac.cn]
- 6. BJOC - Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine [beilstein-journals.org]
- 7. organicreactions.org [organicreactions.org]
- 8. primescholars.com [primescholars.com]
- 9. acs.org [acs.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Exploring the Versatile Applications of Zinc Compounds in Modern Industries [glochem.com]
A Mechanistic Showdown: Comparing Difluoromethylation with 2-((Difluoromethyl)sulfonyl)pyridine Against Other Leading Methods
For researchers, scientists, and professionals in drug development, the introduction of a difluoromethyl (–CF₂H) group is a critical strategy for modulating the properties of bioactive molecules. This guide provides an objective, data-driven comparison of 2-((difluoromethyl)sulfonyl)pyridine with other prominent difluoromethylation techniques, focusing on their reaction mechanisms, performance, and experimental considerations.
The difluoromethyl group, a bioisostere of hydroxyl and thiol moieties, enhances lipophilicity and metabolic stability, making it a prized functional group in medicinal chemistry.[1][2] A variety of methods have been developed for its installation, broadly categorized as radical, nucleophilic, and electrophilic approaches.[2][3] Among the radical precursors, this compound (2-PySO₂CF₂H) has emerged as a versatile and efficient reagent.[1][4] This guide will delve into a mechanistic comparison of difluoromethylation using this pyridyl sulfone and other key methods, supported by experimental data to inform reagent selection and reaction design.
Mechanistic Overview: A Tale of Three Pathways
The generation of the key difluoromethyl species differs fundamentally across the primary difluoromethylation strategies.
-
Radical Difluoromethylation: This is the most common pathway, particularly for late-stage functionalization.[3] Reagents like 2-PySO₂CF₂H, other heteroaryl sulfones, and sodium difluoromethanesulfinate (HCF₂SO₂Na) serve as precursors to the difluoromethyl radical (•CF₂H).[4][5] The reaction is typically initiated by photoredox catalysis, transition metal catalysis, or chemical oxidants/reductants.[1][3] The generated •CF₂H radical then adds to the substrate, often an electron-deficient or electron-rich π-system.[6][7]
-
Nucleophilic Difluoromethylation: This approach utilizes a difluoromethyl anion equivalent.[2] The most common reagent is (difluoromethyl)trimethylsilane (TMSCF₂H), which, upon activation with a fluoride source or a base, delivers a nucleophilic "CF₂H⁻" species.[8][9] This method is well-suited for the difluoromethylation of carbonyl compounds and other electrophilic substrates.[9]
-
Electrophilic Difluoromethylation: In this strategy, a "CF₂H⁺" synthon is employed.[10][11] Reagents such as S-(difluoromethyl)diarylsulfonium salts can directly transfer an electrophilic difluoromethyl group to nucleophiles.[11] Another pathway involves the generation of difluorocarbene (:CF₂) from reagents like N-tosyl-S-difluoromethyl-S-phenylsulfoximine, which then reacts with nucleophiles.[10]
Comparative Performance Data
The choice of difluoromethylation method is often dictated by the substrate, desired selectivity, and tolerance of functional groups. The following tables provide a comparative summary of quantitative data for different methods.
| Reagent/Method | Substrate Example | Product | Yield (%) | Catalyst/Initiator | Conditions | Reference |
| Radical | ||||||
| 2-PySO₂CF₂H | Aryl Iodide | Difluoromethylated Arene | 70-90 | Ni(OTf)₂/terpy | Zn, DMF, 80 °C, 16 h | |
| HCF₂SO₂Na | Quinoxalin-2(1H)-one | Difluoromethylated Quinoxalin-2(1H)-one | 75 | Rose Bengal | Air (O₂), MeCN, Blue LED, rt, 12 h | [5] |
| Zn(SO₂CF₂H)₂ (DFMS) | Caffeine | 8-(Difluoromethyl)caffeine | 76 | tBuOOH | CH₂Cl₂/H₂O, rt, 24 h | [6] |
| Nucleophilic | ||||||
| TMSCF₂H | Benzaldehyde | α-(Difluoromethyl)benzyl alcohol | 85 | CsF/18-crown-6 | THF, rt | [9] |
| TMSCF₂H | Dibenzyl disulfide | Benzyl difluoromethyl sulfide | 82 | CsF | DMF, 60 °C | [12] |
| Electrophilic | ||||||
| S-(difluoromethyl)diarylsulfonium salt | Imidazole | N-(Difluoromethyl)imidazole | 70-80 | - | CH₂Cl₂, rt | |
| N-tosyl-S-difluoromethyl-S-phenylsulfoximine | Thiophenol | Phenyl difluoromethyl sulfide | 94 | K₂CO₃ | DMF, rt, 12 h | [10] |
Experimental Protocols: A Glimpse into the Lab
Detailed methodologies are crucial for reproducibility. Below are summarized protocols for key experiments cited in this guide.
Radical Difluoromethylation of an Aryl Iodide using 2-PySO₂CF₂H (Nickel Catalysis)
-
Procedure: To an oven-dried vial is added Ni(OTf)₂ (5 mol%), terpyridine (5 mol%), this compound (1.0 equiv.), the aryl iodide (1.5 equiv.), and zinc powder (2.0 equiv.). The vial is sealed and purged with nitrogen. Anhydrous DMF is added, and the mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction is quenched, extracted, and purified by column chromatography.[13]
Photoredox C-H Difluoromethylation of a Heterocycle using HCF₂SO₂Na
-
Procedure: In a reaction tube, the heterocycle (1.0 equiv.), sodium difluoromethanesulfinate (HCF₂SO₂Na, 2.0 equiv.), and Rose Bengal (2 mol%) are dissolved in acetonitrile. The tube is sealed and the mixture is stirred under an air atmosphere while being irradiated with blue LEDs at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.[5]
Nucleophilic Difluoromethylation of an Aldehyde using TMSCF₂H
-
Procedure: To a solution of the aldehyde (1.0 equiv.) in anhydrous THF are added CsF (0.2 equiv.) and 18-crown-6 (0.2 equiv.). (Difluoromethyl)trimethylsilane (TMSCF₂H, 2.0 equiv.) is then added dropwise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, extracted, and purified by column chromatography.[9]
Electrophilic Difluoromethylation of a Thiol using N-tosyl-S-difluoromethyl-S-phenylsulfoximine
-
Procedure: To a solution of the thiol (1.0 equiv.) and K₂CO₃ (1.5 equiv.) in DMF is added N-tosyl-S-difluoromethyl-S-phenylsulfoximine (1.2 equiv.). The mixture is stirred at room temperature for 12 hours. The reaction is then diluted with water, extracted, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.[10]
Visualizing the Mechanisms and Workflows
To further clarify the relationships and processes described, the following diagrams are provided.
Signaling Pathways and Experimental Workflows
Figure 1. Comparative mechanistic pathways for radical, nucleophilic, and electrophilic difluoromethylation.
Figure 2. Generalized experimental workflows for different difluoromethylation strategies.
Conclusion
The selection of an appropriate difluoromethylation method is a nuanced decision that depends on the specific synthetic challenge. This compound and other sulfone-based reagents have proven to be highly effective radical precursors, particularly in the context of C-H functionalization and cross-coupling reactions, offering mild conditions and good functional group tolerance.[1][4] For substrates amenable to nucleophilic attack, such as carbonyls, TMSCF₂H provides a reliable and high-yielding route.[9] Electrophilic methods, while sometimes more limited in scope, offer a complementary approach for electron-rich substrates.[10] By understanding the underlying mechanisms and considering the comparative data presented, researchers can make more informed decisions to accelerate the discovery and development of novel difluoromethylated compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New electrophilic difluoromethylating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. sioc.cas.cn [sioc.cas.cn]
Safety Operating Guide
Proper Disposal of 2-((Difluoromethyl)sulfonyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 2-((Difluoromethyl)sulfonyl)pyridine, also known as Difluoromethyl 2-pyridyl sulfone, is classified as an acute oral toxicant and an eye irritant. Proper handling and disposal are critical to ensure personnel safety and environmental compliance. This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting.
This document outlines the necessary steps for the proper disposal of this compound, ensuring the safety of researchers and compliance with waste management regulations. The following procedures are designed for drug development professionals and scientists actively engaged in laboratory research.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards.
Hazard Classification:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | GHS06 (Skull and Crossbones) | Danger | Toxic if swallowed (H301) |
| Eye Irritation | 2 | GHS07 (Exclamation Mark) | Warning | Causes serious eye irritation (H319) |
Data sourced from Sigma-Aldrich Safety Data Sheet.
Precautionary Statements for Handling and Disposal:
| Code | Statement |
| P264 | Wash hands thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[1] |
Data sourced from Sigma-Aldrich and Apollo Scientific Safety Data Sheets.[1]
II. Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from initial waste generation to final collection.
1. Waste Minimization:
-
Order only the necessary quantities of this compound to minimize waste generation.[2]
-
Maintain a chemical inventory to avoid ordering duplicates.[2]
-
If feasible, consider sharing surplus material with other research groups.[2]
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
All handling of this compound, including waste preparation, should be conducted in a certified chemical fume hood.
3. Waste Segregation and Container Selection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Waste should be collected in a designated, compatible container. The original container is often the best choice.[3] The container must be in good condition, with a secure, leak-proof cap.[3][4]
-
Ensure the container material is compatible with the chemical.
4. Waste Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound" or "Difluoromethyl 2-pyridyl sulfone".[5] Do not use abbreviations.
-
Include the date when the waste was first added to the container.[5]
5. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[2][4]
-
The SAA should be a secondary containment unit to prevent the spread of material in case of a leak.
-
Ensure the SAA is inspected weekly for any signs of leakage.[4]
6. Arranging for Disposal:
-
Once the waste container is full or is no longer being used, contact your institution's EHS office to arrange for pickup and disposal.[2][3]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Alert: Clear the area of all personnel and alert your supervisor and the institution's EHS office.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Personal Protection: Responders must wear appropriate PPE, including respiratory protection if necessary.[1]
-
Containment: For solid spills, use dry cleanup procedures to avoid generating dust.[1] Contain the spill with inert materials like sand, earth, or vermiculite.[1]
-
Collection: Carefully collect the spilled material and absorbent into a labeled container for hazardous waste disposal.[1]
-
Decontamination: Wash the spill area thoroughly. Decontaminate all protective clothing and equipment before reuse.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
